Product packaging for Chloroxuron(Cat. No.:CAS No. 1982-47-4)

Chloroxuron

Cat. No.: B157110
CAS No.: 1982-47-4
M. Wt: 290.74 g/mol
InChI Key: IVUXTESCPZUGJC-UHFFFAOYSA-N
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Description

Chloroxuron is a phenylurea herbicide that functions as a potent inhibitor of photosynthesis by blocking the electron transport chain at the photosystem II (PSII) receptor site . This mechanism of action promptly disrupts the plant's ability to produce ATP, leading to growth inhibition and the manifestation of chlorotic and necrotic effects on foliage . Historically employed for the selective pre- and post-emergence control of annual grasses, mosses, and broad-leaved weeds, it has been used in crops such as soybeans, strawberries, onions, and celery . It is important to note that its use is prohibited in the European Union . From a research perspective, this compound serves as a valuable tool for studying herbicidal modes of action, the physiology of photosynthetic inhibition, and the mechanisms of plant resistance . Its properties as a root- and foliage-absorbed herbicide make it relevant for investigations into xenobiotic uptake and translocation in plants . Furthermore, studies on its environmental fate, including its degradation pathways in soil and its metabolism by soil microflora and plants to derivatives such as monomethylated compounds and (4-chlorophenoxy)aniline, contribute to the broader understanding of environmental persistence .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15ClN2O2 B157110 Chloroxuron CAS No. 1982-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea
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InChI

InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19)
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InChI Key

IVUXTESCPZUGJC-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
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Molecular Formula

C15H15ClN2O2
Record name CHLOROXURON
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DSSTOX Substance ID

DTXSID7040287
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Molecular Weight

290.74 g/mol
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Physical Description

Chloroxuron appears as odorless colorless powder or white crystals. Used as a selective pre- and early post-emergence herbicide in soybeans, strawberries, various vegetable crops and ornamentals. Root- and foliage-absorbed herbicide selective in leek, celery, onion, carrot and strawberry. (EPA, 1998), Colorless or white odorless solid; [HSDB] Colorless solid; [MSDSonline]
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Solubility

AT 20 °C: 4 MG/L WATER; 44 G/KG ACETONE; 106 G/KG DICHLOROMETHANE; 35 G/KG METHANOL; 4 G/KG TOLUENE., Soluble in dimethylformamide and chloroform. Slightly soluble in benzene and diethyl ether., Solubility in acetone moderate; soluble in dimethylformamide; solubility in water 2.7 mg/l, Water solubility = 3.7 ppm at 25 °C, Organic solubility at 20 °C (ppm): Dichloromethane - 1.1X10+5; Acetone - 4.4X10+4; Methanol - 3.5X10+4; Toluene - 4.0X10+3. Water - 2.5 ppm at 22 °C
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Density

1.34 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.34 g/cu cm (20 °C)
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Vapor Pressure

1.8e-09 mmHg at 68 °F (EPA, 1998), Vapor pressure = 239 nPa @ 20 °C, Vapor pressure = 3.9X10-9 mm Hg at 25 °C
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Color/Form

WHITE CRYSTALS, COLORLESS POWDER, Colorless crystals

CAS No.

1982-47-4
Record name CHLOROXURON
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Melting Point

304 to 306 °F (EPA, 1998), 151 °C
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Foundational & Exploratory

Chloroxuron's Mechanism of Action in Photosystem II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroxuron, a phenylurea herbicide, effectively inhibits photosynthesis by targeting Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, detailing its binding to the D1 protein, the subsequent blockage of the plastoquinone (QB) binding site, and the resulting cascade of events leading to photooxidative damage and plant death. This document summarizes key quantitative data on the inhibitory potency of phenylurea herbicides, provides detailed protocols for essential experimental assays used to investigate these interactions, and includes visualizations of the core mechanism and experimental workflows to facilitate a deeper understanding.

Introduction to Photosystem II and Phenylurea Herbicides

Photosystem II is a multi-subunit pigment-protein complex that catalyzes the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.[1][2][3] The D1 protein is a core subunit of the PSII reaction center and contains the binding niche for the secondary quinone electron acceptor, QB.[1][2][4]

This compound belongs to the phenylurea class of herbicides, which are known as potent inhibitors of photosynthesis.[5][6] The general mechanism for this class of herbicides is the disruption of electron flow at the acceptor side of PSII.[1][5]

Molecular Mechanism of Action

The primary mode of action for this compound and other phenylurea herbicides is the competitive inhibition of the QB binding site on the D1 protein of Photosystem II.[1][2][4]

2.1. Binding to the D1 Protein:

This compound binds to a specific niche on the D1 protein that is normally occupied by plastoquinone (QB).[1][4] This binding is non-covalent and reversible. The affinity of the herbicide for this site is a key determinant of its inhibitory potency.

2.2. Blockage of Electron Transport:

By occupying the QB binding site, this compound physically prevents the binding of plastoquinone. This blockage interrupts the photosynthetic electron transport chain, specifically inhibiting the transfer of electrons from the primary quinone acceptor, QA, to QB.[1][5]

2.3. Downstream Effects and Phytotoxicity:

The inhibition of electron transport leads to a cascade of damaging events:

  • Accumulation of Reduced QA: The blockage of electron flow from QA results in its accumulation in the reduced state (QA⁻).

  • Formation of Triplet Chlorophyll: The highly reactive state P680+, the primary electron donor of PSII, can recombine with QA⁻. This charge recombination can lead to the formation of the triplet state of the reaction center chlorophyll (³P680).

  • Generation of Reactive Oxygen Species (ROS): Triplet chlorophyll can react with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂), a type of reactive oxygen species.[2]

  • Photooxidative Damage: The accumulation of ROS leads to lipid peroxidation, destruction of proteins and pigments, and ultimately, the loss of membrane integrity and cell death.[2]

Chloroxuron_Mechanism_of_Action cluster_PSII Photosystem II (PSII) cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (on D1 Protein) QA->QB_site e- ROS Reactive Oxygen Species (ROS) QA->ROS Leads to formation of Plastoquinone Plastoquinone (QB) This compound This compound Block X This compound->Block Block->QB_site Competitively Inhibits Binding Damage Photooxidative Damage (Lipid Peroxidation, etc.) ROS->Damage CellDeath Cell Death Damage->CellDeath

This compound competitively inhibits plastoquinone binding at the QB site on the D1 protein of PSII.

Quantitative Data on Inhibitory Activity

Table 1: Representative Inhibitory Concentrations (IC₅₀) of Phenylurea Herbicides on Photosystem II Activity

HerbicideTest SystemMeasured ParameterIC₅₀ ValueReference Species/System
DiuronIsolated ChloroplastsDCPIP Photoreduction~0.02 µMPea (Pisum sativum)
DiuronAlgal CultureGrowth Inhibition~0.03 µMChlorella pyrenoidosa
LinuronMacrophytesPSII Electron Flow9-13 µg/L (~0.036-0.052 µM)Various freshwater macrophytes

Note: The values presented are representative and can vary depending on the specific experimental conditions and organisms tested.

Experimental Protocols

Several key experimental techniques are employed to study the mechanism of action of PSII-inhibiting herbicides like this compound.

4.1. Chlorophyll a Fluorescence Measurement

Principle: This non-invasive technique measures the fluorescence emitted from chlorophyll a molecules in PSII. When electron transport is blocked by an inhibitor, the absorbed light energy cannot be used for photochemistry and is dissipated as fluorescence, leading to an increase in the fluorescence signal. Parameters such as the maximum quantum yield of PSII (Fv/Fm) and the operating quantum yield of PSII (ΦPSII) are sensitive indicators of photosynthetic efficiency and inhibition.

Detailed Methodology:

  • Plant Material/Algal Culture: Grow plants or algae under controlled conditions.

  • Dark Adaptation: Before measurement, dark-adapt the samples (e.g., leaf discs or algal suspension) for a period of 15-30 minutes to ensure all PSII reaction centers are in an "open" state.

  • Herbicide Treatment: Incubate the samples with a range of this compound concentrations. Include a control group with no herbicide.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.

    • Minimal Fluorescence (F₀): Apply a weak measuring light to determine the initial fluorescence level when reaction centers are open.

    • Maximal Fluorescence (Fₘ): Apply a short, saturating pulse of light to transiently close all reaction centers, measuring the maximum fluorescence.

    • Steady-State Fluorescence (Fₛ) and Maximal Fluorescence in the Light (Fₘ'): After a period of actinic illumination, measure the steady-state fluorescence and apply a saturating pulse to determine the maximal fluorescence in the light-adapted state.

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII: Fv/Fm = (Fₘ - F₀) / Fₘ . A decrease in Fv/Fm indicates damage to PSII.

    • Calculate the operating quantum yield of PSII: ΦPSII = (Fₘ' - Fₛ) / Fₘ' . This reflects the efficiency of PSII under illumination.

    • Plot the fluorescence parameters against the logarithm of the herbicide concentration to determine the IC₅₀ value.

Chlorophyll_Fluorescence_Workflow start Start prep Prepare Plant/Algal Samples start->prep dark_adapt Dark Adapt Samples (15-30 min) prep->dark_adapt treatment Incubate with this compound (various concentrations) dark_adapt->treatment measure Measure Chlorophyll Fluorescence (PAM Fluorometer) treatment->measure analysis Calculate Fv/Fm, ΦPSII and Determine IC50 measure->analysis end End analysis->end

Experimental workflow for chlorophyll fluorescence measurement of herbicide inhibition.

4.2. DCPIP Photoreduction Assay

Principle: This spectrophotometric assay measures the rate of photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by isolated chloroplasts. In its oxidized form, DCPIP is blue, and upon reduction by electrons from PSII, it becomes colorless. The rate of this color change is proportional to the rate of photosynthetic electron transport. PSII inhibitors like this compound will decrease the rate of DCPIP reduction.

Detailed Methodology:

  • Chloroplast Isolation: Isolate intact chloroplasts from fresh plant material (e.g., spinach leaves) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing isolated chloroplasts and a range of this compound concentrations.

  • Initiation of Reaction: Add DCPIP to the reaction mixture and immediately expose it to a light source.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of DCPIP reduction for each herbicide concentration from the linear portion of the absorbance vs. time plot.

    • Express the rates as a percentage of the control (no herbicide).

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value.

DCPIP_Assay_Workflow start Start isolate Isolate Chloroplasts start->isolate prepare_rxn Prepare Reaction Mixtures (Chloroplasts + this compound) isolate->prepare_rxn add_dcpip Add DCPIP and Expose to Light prepare_rxn->add_dcpip measure_abs Monitor Absorbance Decrease (e.g., at 600 nm) add_dcpip->measure_abs analyze Calculate Reaction Rates and Determine IC50 measure_abs->analyze end End analyze->end

Experimental workflow for the DCPIP photoreduction assay.

4.3. Thermoluminescence

Principle: Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The light emission arises from the recombination of charge-separated pairs within PSII. The peak temperature of the emitted light (glow curve) is related to the stability of these charge pairs. Herbicides that block electron transport at the QB site alter the charge recombination pathways, leading to characteristic changes in the thermoluminescence glow curve. Specifically, the "B-band," associated with S₂/S₃QB⁻ recombination, is suppressed, and a "Q-band," arising from S₂QA⁻ recombination, appears at a lower temperature.

Detailed Methodology:

  • Sample Preparation: Use isolated thylakoid membranes or whole cells.

  • Herbicide Incubation: Incubate the samples with this compound at various concentrations.

  • Excitation: Illuminate the sample with a saturating flash of light at a low temperature (e.g., -5°C) to induce charge separation.

  • Heating and Detection: Rapidly cool the sample to a lower temperature (e.g., -40°C) and then heat it at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C). A photomultiplier tube detects the emitted light as a function of temperature, generating a glow curve.

  • Data Analysis:

    • Analyze the changes in the peak positions and intensities of the thermoluminescence bands.

    • The disappearance of the B-band and the appearance of the Q-band are indicative of herbicide binding to the QB site.

    • The concentration-dependent shift can be used to study the binding affinity of the herbicide.

Conclusion

This compound is a potent inhibitor of Photosystem II, acting through a well-characterized mechanism of competitive inhibition at the QB binding site on the D1 protein. This primary action disrupts the photosynthetic electron transport chain, leading to the formation of reactive oxygen species and subsequent photooxidative damage, which ultimately results in plant death. The experimental protocols detailed in this guide provide robust methods for elucidating and quantifying the inhibitory effects of this compound and other phenylurea herbicides on PSII function. While specific quantitative binding data for this compound is not as prevalent as for other phenylureas, the provided information and methodologies offer a strong framework for researchers and professionals in the fields of plant science, herbicide development, and environmental toxicology.

References

An In-depth Technical Guide to the Synthesis of Chloroxuron from 4-(4-chlorophenoxy)phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Chloroxuron, a phenylurea herbicide, from its precursor 4-(4-chlorophenoxy)phenyl isocyanate. The document details the core chemical reaction, offers a detailed experimental protocol, presents key data in a structured format, and visualizes the synthetic pathway and experimental workflow.

Introduction

This compound, with the IUPAC name N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea, is a selective pre- and post-emergence herbicide.[1][2] Its synthesis is a prime example of nucleophilic addition to an isocyanate, a fundamental reaction in industrial organic chemistry. This guide focuses on the direct synthesis route from 4-(4-chlorophenoxy)phenyl isocyanate and dimethylamine, providing a detailed protocol adaptable for laboratory and pilot scales.

Core Synthesis Pathway

The primary method for synthesizing this compound from 4-(4-chlorophenoxy)phenyl isocyanate involves the nucleophilic addition of dimethylamine to the isocyanate group.[3] The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isocyanate, leading to the formation of a substituted urea.[3] To facilitate the reaction and avoid the use of gaseous dimethylamine, its hydrochloride salt is often used in the presence of an organic base, such as triethylamine, which neutralizes the hydrogen chloride and liberates the free amine in situ.[4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general method for the synthesis of phenylurea herbicides.[4]

Materials:

  • 4-(4-chlorophenoxy)phenyl isocyanate

  • Dimethylamine hydrochloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Water (distilled or deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend dimethylamine hydrochloride (1.2 equivalents) in anhydrous dichloromethane.

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure throughout the reaction.

  • Addition of Isocyanate: While stirring the suspension, slowly add a solution of 4-(4-chlorophenoxy)phenyl isocyanate (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel over a period of 20-30 minutes.

  • Addition of Base: After the addition of the isocyanate solution, slowly add a solution of triethylamine (2.0 equivalents) in anhydrous dichloromethane dropwise over 20-30 minutes.

  • Reaction: Stir the reaction mixture at room temperature (approximately 20-25 °C) for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent, such as dichloromethane or an ethanol/water mixture, to obtain pure this compound as a colorless crystalline solid.[2][4]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compound N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylureaC₁₅H₁₅ClN₂O₂290.74151-152Colorless to white crystalline solid[2]
4-(4-chlorophenoxy)phenyl isocyanate 1-chloro-4-(4-isocyanatophenoxy)benzeneC₁₃H₈ClNO₂245.67Not readily available(Precursor)
Dimethylamine Hydrochloride N-methylmethanaminium chlorideC₂H₈ClN81.54170-173White to off-white crystalline solid
Triethylamine N,N-diethylethanamineC₆H₁₅N101.19-114.7Colorless liquid

Table 2: Solubility Data for this compound

SolventSolubility at 20 °C
Water4 mg/L[2]
Acetone44 g/kg[2]
Dichloromethane106 g/kg[2]
Methanol35 g/kg[2]
Toluene4 g/kg[2]

Mandatory Visualizations

Chemical Reaction Pathway

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product Isocyanate 4-(4-chlorophenoxy)phenyl isocyanate Dimethylamine Dimethylamine This compound This compound (N'-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea) Isocyanate->this compound + Dimethylamine->this compound

Caption: Synthesis of this compound via nucleophilic addition.

Experimental Workflow

Experimental_Workflow A Reaction Setup (Isocyanate, Dimethylamine HCl, CH2Cl2) B Addition of Triethylamine A->B 1. Add Base C Reaction at Room Temperature (16-24h) B->C 2. Stir D Aqueous Work-up & Extraction C->D 3. Quench & Separate E Drying & Solvent Removal D->E 4. Isolate Crude Product F Recrystallization E->F 5. Purify G Isolation & Drying of Pure this compound F->G 6. Final Product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 4-(4-chlorophenoxy)phenyl isocyanate is a straightforward and efficient process rooted in the fundamental principles of nucleophilic addition. The provided experimental protocol, based on established methods for analogous compounds, offers a reliable starting point for laboratory-scale synthesis. The structured data and visual diagrams included in this guide are intended to facilitate a deeper understanding and practical application of this synthetic route for professionals in chemical research and development.

References

A Technical Guide to the Photochemical Degradation of Chloroxuron under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroxuron, a phenylurea herbicide, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth analysis of the photochemical degradation pathway of this compound, synthesizing available research to offer a comprehensive overview for scientific professionals. The degradation process involves a series of reactions including photohydrolysis, N-demethylation, dearylation, and dechlorination, leading to the formation of various intermediate and final products. Understanding this pathway is crucial for environmental fate assessment, the development of remediation strategies, and for drug development professionals exploring the stability and degradation of structurally related compounds. This document outlines the degradation mechanism, presents quantitative data from relevant studies, details experimental protocols for analysis, and provides visual representations of the degradation pathway and experimental workflow.

Introduction

This compound, chemically known as 3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea, has been utilized in agriculture for the control of broadleaf weeds and annual grasses. Its environmental persistence is a subject of concern, and photochemical degradation is a significant route of its dissipation in the environment. The absorption of UV light by the this compound molecule initiates a cascade of chemical transformations. This guide focuses specifically on the direct photolysis of this compound, a process driven by the energy of UV light, distinct from photocatalytic or microbial degradation.

Photochemical Degradation Pathway of this compound

The photochemical degradation of this compound under UV light is a multifaceted process involving several key reaction pathways. While the complete pathway is complex and can be influenced by environmental conditions, the primary transformation processes identified in the literature for this compound and other phenylurea herbicides include photohydrolysis, N-demethylation, dearylation, and dechlorination, often accompanied by hydroxylation.[1][2][3]

Initial Steps and Key Intermediates:

  • Photohydrolysis of the Urea Linkage: A primary degradation step for halogenated phenylurea herbicides is the photohydrolysis of the C-N bond in the urea moiety.[1][4] This leads to the formation of 4-(4-chlorophenoxy)aniline and N,N-dimethylcarbamic acid, which is unstable and further decomposes.

  • N-Demethylation: The N,N-dimethylurea side chain can undergo stepwise demethylation.[1][2][3] This process results in the formation of 3-[4-(4-chlorophenoxy)phenyl]-1-methylurea (monomethylated derivative) and subsequently 3-[4-(4-chlorophenoxy)phenyl]urea (demethylated derivative).

  • Dearylation: Cleavage of the ether bond (dearylation) can occur, leading to the formation of 4-chlorophenol and 3-(4-hydroxyphenyl)-1,1-dimethylurea .[2]

  • Dechlorination: The chlorine atom on the phenoxy ring can be removed through reductive dechlorination, a process that can be influenced by the surrounding medium. This results in the formation of 3-[4-(phenoxy)phenyl]-1,1-dimethylurea .[2]

  • Hydroxylation: Hydroxylated by-products are commonly formed, which can result from the attack of hydroxyl radicals generated in the presence of oxygen and water, or through direct photooxidation.[2][3] This can lead to the formation of various hydroxylated derivatives of the parent compound and its degradation products.

The interplay of these pathways leads to a complex mixture of degradation products. The relative importance of each pathway can be influenced by factors such as the wavelength of UV light, the solvent, pH, and the presence of other substances in the environment.

Quantitative Data

Quantitative data on the photochemical degradation of this compound is essential for understanding its environmental persistence. The following table summarizes key quantitative findings from the literature.

ParameterValueConditionsReference
Degradation 90% loss300W UV source, 13 hours[5]
Photolysis Half-life < 0.04 daysNatural or artificial light (>250 nm)[5]

Experimental Protocols

This section details a generalized experimental protocol for studying the photochemical degradation of this compound under UV light, based on common methodologies for pesticide photolysis studies.

5.1 Objective: To determine the photochemical degradation rate of this compound and identify its degradation products in an aqueous solution under controlled UV irradiation.

5.2 Materials and Equipment:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or xenon lamp with appropriate filters)

  • Quartz reaction vessels

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS system for product identification

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup

  • Standard laboratory glassware

5.3 Experimental Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile at a concentration of, for example, 1000 mg/L.

  • Preparation of Working Solutions: Prepare aqueous working solutions of this compound (e.g., 10 mg/L) by spiking the appropriate volume of the stock solution into high-purity water. The final concentration of the organic solvent should be kept to a minimum to avoid co-solvent effects.

  • Photoreaction:

    • Place a known volume of the this compound working solution into a quartz reaction vessel.

    • Position the vessel in the photoreactor at a fixed distance from the UV lamp.

    • Maintain a constant temperature using a cooling system.

    • Continuously stir the solution throughout the experiment.

    • Irradiate the solution with UV light. It is crucial to characterize the spectral output of the lamp.

    • Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • For control experiments, run a parallel experiment in the dark to assess any hydrolysis or other non-photochemical degradation.

  • Sample Analysis:

    • HPLC-UV/DAD Analysis: Analyze the withdrawn samples directly or after appropriate dilution using an HPLC-UV/DAD system to quantify the remaining concentration of this compound. A C18 column is typically used with a mobile phase gradient of acetonitrile and acidified water.

    • LC-MS/MS Analysis for Product Identification: To identify the degradation products, analyze the samples using an LC-MS/MS system. The mass spectrometer will provide mass-to-charge ratios and fragmentation patterns of the parent compound and its by-products, enabling their structural elucidation.[2]

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the rate constant (k) and half-life (t½).

Visualizations

6.1 Photochemical Degradation Pathway of this compound

Chloroxuron_Degradation_Pathway This compound This compound C15H15ClN2O2 Photohydrolysis Photohydrolysis This compound->Photohydrolysis N_Demethylation N-Demethylation This compound->N_Demethylation Dearylation Dearylation This compound->Dearylation Dechlorination Dechlorination This compound->Dechlorination Hydroxylation Hydroxylation This compound->Hydroxylation Intermediate1 4-(4-chlorophenoxy)aniline Photohydrolysis->Intermediate1 Intermediate2 3-[4-(4-chlorophenoxy)phenyl]- 1-methylurea N_Demethylation->Intermediate2 Intermediate4 4-chlorophenol Dearylation->Intermediate4 Intermediate5 3-[4-(phenoxy)phenyl]- 1,1-dimethylurea Dechlorination->Intermediate5 Hydroxylated_Products Hydroxylated Derivatives Hydroxylation->Hydroxylated_Products Intermediate3 3-[4-(4-chlorophenoxy)phenyl]urea Intermediate2->Intermediate3

Caption: Proposed photochemical degradation pathways of this compound under UV light.

6.2 Experimental Workflow for this compound Photodegradation Study

Experimental_Workflow Start Start: Prepare this compound Aqueous Solution UV_Irradiation UV Irradiation in Photoreactor Start->UV_Irradiation Control Dark Control (No UV) Start->Control Sampling Aliquot Sampling at Time Intervals UV_Irradiation->Sampling Analysis Sample Analysis Sampling->Analysis Control->Sampling HPLC HPLC-UV/DAD for Quantification Analysis->HPLC Quantitative LCMS LC-MS/MS for Product ID Analysis->LCMS Qualitative Data_Analysis Data Analysis: Kinetics & Pathway HPLC->Data_Analysis LCMS->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Workflow for studying the photochemical degradation of this compound.

Conclusion

The photochemical degradation of this compound under UV light is a complex process involving multiple reaction pathways, primarily photohydrolysis, N-demethylation, dearylation, and dechlorination. The formation of various intermediates highlights the importance of comprehensive analytical techniques, such as LC-MS/MS, for a complete understanding of the degradation process. The provided experimental protocol offers a robust framework for researchers to investigate the photolytic fate of this compound and similar compounds. Further research is warranted to elucidate the complete degradation pathway, determine the quantum yield, and assess the toxicological profiles of the identified degradation products. This knowledge is critical for accurate environmental risk assessment and the development of effective water treatment technologies.

References

The Dawn of a New Weed Killer: The Historical Development and Initial Discovery of Chloroxuron

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Genesis of a Phenylurea Herbicide

Abstract

This technical guide delves into the historical development and initial discovery of Chloroxuron, a significant phenylurea herbicide introduced in the 1960s. Developed by Ciba-Geigy, this compound emerged as a selective pre- and post-emergence herbicide, offering a novel solution for weed management in a variety of crops. This document provides a comprehensive overview of its initial synthesis, mechanism of action, and the early experimental evaluations that established its herbicidal efficacy. Detailed experimental protocols, quantitative data from foundational studies, and visualizations of key pathways and workflows are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's origins.

Introduction: The Rise of Phenylurea Herbicides

The mid-20th century marked a transformative period in agricultural science, with the discovery and development of synthetic organic herbicides revolutionizing weed control practices. Among the most impactful classes of herbicides to emerge during this era were the phenylureas. These compounds were characterized by their potent and selective herbicidal activity, primarily achieved through the inhibition of photosynthesis. It was within this context of rapid innovation that Ciba-Geigy (a predecessor of Syngenta) developed this compound in the 1960s, a new addition to the growing arsenal of tools for modern agriculture.[1]

This compound, chemically known as N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea, offered selective control of annual broadleaf weeds and some grasses in important crops such as soybeans, strawberries, and onions.[2] Its mode of action, the disruption of photosynthetic electron transport at photosystem II, was a hallmark of the phenylurea class and a focus of intensive research.[1]

Initial Discovery and Synthesis

The discovery of this compound was a result of systematic chemical synthesis and biological screening programs prevalent in the agrochemical industry at the time. While the specific individuals leading the discovery at Ciba-Geigy are not extensively documented in publicly available literature, the company's concerted efforts in the field of phenylurea herbicides were evident.

Chemical Synthesis

The initial synthesis of this compound, as would have been practiced in the 1960s, likely followed established principles of phenylurea synthesis. One of the primary routes involves the reaction of a substituted phenyl isocyanate with dimethylamine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea (this compound).

Materials:

  • 4-(4-chlorophenoxy)aniline

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Dimethylamine

  • Inert solvent (e.g., toluene, benzene)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Formation of the Isocyanate Intermediate: 4-(4-chlorophenoxy)aniline is reacted with phosgene in an inert solvent. The reaction is typically carried out at a low to moderate temperature to control the exothermic reaction and prevent side reactions. The phosgene introduces the isocyanate functional group (-N=C=O) onto the aniline nitrogen.

  • Reaction with Dimethylamine: The resulting 4-(4-chlorophenoxy)phenyl isocyanate is then reacted with dimethylamine. This is a nucleophilic addition reaction where the nitrogen of dimethylamine attacks the electrophilic carbon of the isocyanate group. A base is often used to scavenge the HCl produced if dimethylamine hydrochloride is used.

  • Purification: The crude this compound product is then purified, typically by recrystallization from a suitable solvent, to yield a colorless to white crystalline solid.

Logical Relationship of Synthesis:

Chloroxuron_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product reactant1 4-(4-chlorophenoxy)aniline intermediate 4-(4-chlorophenoxy)phenyl isocyanate reactant1->intermediate + Phosgene reactant2 Phosgene reactant2->intermediate reactant3 Dimethylamine product This compound reactant3->product intermediate->product + Dimethylamine

Caption: Synthesis of this compound via an isocyanate intermediate.

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of this compound, like other phenylurea herbicides, is attributed to its ability to inhibit photosynthesis. Specifically, it disrupts the electron transport chain in photosystem II (PSII).

This compound binds to the D1 protein of the PSII complex, a site that is also the binding location for the native plastoquinone (PQ). This competitive binding blocks the flow of electrons from the primary electron acceptor QA to the secondary electron acceptor QB. The inhibition of electron transport halts the production of ATP and NADPH, which are essential for carbon fixation and ultimately leads to the death of the plant.

Signaling Pathway of Photosystem II Inhibition:

PSII_Inhibition cluster_psii Photosystem II (PSII) cluster_inhibitor Inhibitor P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB (D1 Protein) QA->QB Electron Transfer This compound This compound This compound->QB Binds and Blocks Bioassay_Workflow start Start prep Prepare Pots with Seeds (Weeds and Crops) start->prep pre_app Pre-emergence Application of this compound prep->pre_app post_growth Grow Plants to 2-4 Leaf Stage prep->post_growth greenhouse Incubate in Greenhouse pre_app->greenhouse post_app Post-emergence Application of this compound post_growth->post_app post_app->greenhouse assess Assess Herbicidal Effect (Visual Rating, Biomass) greenhouse->assess end End assess->end

References

Methodological & Application

Application Notes and Protocols for the Detection of Chloroxuron Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical methodologies for the quantitative determination of chloroxuron residues in soil and water samples. The protocols provided are based on established techniques, including chromatography, immunoassay, and electrochemical biosensors, ensuring high sensitivity and selectivity for environmental monitoring and research applications.

Chromatographic Methods

Chromatographic techniques are the gold standard for pesticide residue analysis, offering excellent separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) are primary methods for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound. The method involves a reversed-phase separation followed by detection at a wavelength where this compound exhibits strong absorbance.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation:

  • Water Samples (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the this compound with two 2 mL aliquots of acetonitrile into a collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 8 mL of water, vortex for 1 minute, and let it hydrate for 30 minutes.[1]

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.[1]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for another minute.[1]

    • Centrifuge at ≥4000 rpm for 5 minutes.[1]

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.[1]

    • Vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.[1]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

Quantitative Data Summary: HPLC-UV Method

ParameterSoilWaterReference
Linearity (R²)> 0.99> 0.99[1]
Recovery (%)85 - 11074 - 104[1][2]
Limit of Detection (LOD)0.02 mg/kg4 - 40 ng/L[2]
Limit of Quantification (LOQ)0.07 mg/kg-[2]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides high selectivity and sensitivity for the confirmation and quantification of this compound, especially in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances the signal-to-noise ratio and reduces matrix interference.

Experimental Protocol: GC-MS/MS Analysis of this compound

1. Sample Preparation:

  • Follow the QuEChERS protocol for soil samples as described in section 1.1. The final extract in acetonitrile can be used directly for GC-MS/MS analysis after solvent exchange to a suitable solvent like ethyl acetate if necessary.

2. GC-MS/MS Conditions:

  • GC System: Agilent 8890 GC (or equivalent).[3]

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (pulsed splitless).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C.

    • Ramp 3: 20°C/min to 300°C, hold for 5 minutes.

  • MS System: Agilent 7000D Triple Quadrupole MS (or equivalent).[3]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary: GC-MS/MS Method

ParameterValueReference
MRM Transitions for this compound
Precursor Ion (m/z)291.1[3][4]
Product Ion 1 (m/z) (Quantifier)72.1[3][4]
Collision Energy 1 (eV)21[3]
Product Ion 2 (m/z) (Qualifier)45.9[3]
Collision Energy 2 (eV)27[3]
Linearity (R²)> 0.99[3]
Recovery (%) in Bell Pepper Matrix98% of targets within 60-120%[3]
Limit of Quantification (LOQ)Typically in the low µg/kg range

Immunoassay Methods

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method that offers a rapid and cost-effective alternative to chromatographic techniques for the detection of this compound.

Experimental Protocol: Competitive ELISA for this compound

This protocol is a general representation of a competitive ELISA for a phenylurea herbicide. Specific parameters may vary depending on the commercial kit used.

1. Principle:

This is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for a limited number of antibody binding sites on a microtiter plate. After incubation, unbound components are washed away. A substrate is added, which reacts with the bound enzyme to produce a color. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

2. Procedure:

  • Add 50 µL of standards or prepared samples to the antibody-coated wells of a microtiter plate.

  • Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubate for 30-60 minutes at room temperature.

  • Wash the plate 3-5 times with washing buffer.

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

Quantitative Data Summary: Phenylurea Herbicide ELISA

ParameterValueReference
IC50 (for Forchlorfenuron)1.04 ng/mL[5]
Limit of Detection (LOD) (for Forchlorfenuron)0.16 ng/mL[5]
Linear Range (for Forchlorfenuron)0.31–3.43 ng/mL[5]
Cross-Reactivity (Thidiazuron)5.36%[5]

Note: Data for a related phenylurea (forchlorfenuron) is provided as a representative example. Specific performance will vary for a this compound-specific kit.

Electrochemical Biosensors

Electrochemical biosensors are emerging as rapid, portable, and highly sensitive tools for on-site environmental monitoring of pesticides like this compound. These devices typically utilize biological recognition elements, such as enzymes or antibodies, immobilized on an electrode surface.

Experimental Protocol: Amperometric Immunosensor for Phenylurea Herbicides

This protocol describes the general steps for fabricating and using an amperometric immunosensor for the detection of a phenylurea herbicide, based on a competitive immunoassay format.

1. Electrode Modification and Antibody Immobilization:

  • Modify a screen-printed carbon electrode (SPCE) with a nanocomposite material (e.g., gold nanoparticles) to enhance conductivity and provide a surface for antibody attachment.

  • Immobilize a this compound-protein conjugate onto the modified electrode surface.

2. Electrochemical Measurement:

  • Incubate the immunosensor with a mixture of the sample containing this compound and a known concentration of a specific anti-chloroxuron antibody labeled with an enzyme (e.g., horseradish peroxidase - HRP).

  • After an incubation period, wash the electrode to remove unbound reagents.

  • Add a substrate solution (e.g., a mixture of hydrogen peroxide and a redox mediator).

  • Measure the amperometric response using a technique like square wave voltammetry. The current generated is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary: Electrochemical Immunosensor for Diuron

ParameterValueReference
Detection Limit (Diuron)~1 ppt (parts per trillion)[6]
Dynamic Range (Diuron)1 ppt to 10 ppm[6]

Note: Data for the related phenylurea herbicide diuron is provided as a representative example.

Visualization of Experimental Workflows

Chloroxuron_Analysis_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result soil Soil Sample quechers QuEChERS Extraction (Soil) soil->quechers water Water Sample spe Solid-Phase Extraction (Water) water->spe hplc HPLC-UV quechers->hplc gcms GC-MS/MS quechers->gcms spe->hplc elisa ELISA spe->elisa biosensor Electrochemical Biosensor spe->biosensor quant Quantification of This compound Residue hplc->quant gcms->quant elisa->quant biosensor->quant

Caption: General workflow for this compound residue analysis.

Competitive_ELISA_Principle cluster_components Assay Components cluster_binding Competitive Binding cluster_detection Detection Ab Antibody binding_site Antibody Binding Site Ab->binding_site Provides Ag This compound (in sample) Ag->binding_site Competes for Ag_conj This compound-Enzyme Conjugate Ag_conj->binding_site Competes for Substrate Substrate Ag_conj->Substrate Reacts with Product Colored Product Substrate->Product Produces

Caption: Principle of competitive ELISA for this compound.

References

Application Notes and Protocols: HPLC-MS/MS Method for Identifying Chloroxuron Degradation By-products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the identification of chloroxuron degradation by-products using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a phenylurea herbicide, can degrade in the environment through various pathways, including photodegradation, hydrolysis, and microbial degradation. These processes can lead to the formation of by-products with potentially different toxicological profiles. This protocol details the procedures for sample preparation, a forced degradation study to generate by-products, and their subsequent identification and semi-quantification using a targeted HPLC-MS/MS method. The provided methodologies are designed to be a starting point for researchers investigating the environmental fate of this compound and the toxicological relevance of its degradation products.

Introduction

This compound [3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea] is a selective herbicide used for the control of broadleaf weeds and annual grasses in various crops. Its persistence and transformation in the environment are of significant concern due to the potential for contamination of soil and water resources. The degradation of this compound can occur through abiotic processes such as photodegradation and hydrolysis, as well as biotic mechanisms involving microorganisms. These degradation pathways can result in a variety of by-products, primarily through reactions such as N-demethylation, hydroxylation of the aromatic rings, cleavage of the urea bridge, and dechlorination.

The identification of these degradation by-products is crucial for a comprehensive environmental risk assessment. HPLC-MS/MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the detection and structural elucidation of trace-level contaminants in complex matrices. This application note provides a detailed protocol for a forced degradation study of this compound and the subsequent analysis of its by-products by HPLC-MS/MS.

Experimental Protocols

Forced Degradation of this compound

To generate degradation by-products for identification, a forced degradation study can be performed under controlled laboratory conditions. This protocol outlines a method for photodegradation, a common environmental degradation pathway.

Objective: To induce the degradation of this compound using UV irradiation to produce a mixture of by-products for HPLC-MS/MS analysis.

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Quartz tubes or beaker

  • UV lamp (e.g., 300W)

  • Magnetic stirrer and stir bar

Protocol:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of 10 µg/mL this compound in a 1:1 methanol:water solution in a quartz vessel.

  • Place the vessel on a magnetic stirrer and add a stir bar.

  • Position a UV lamp approximately 15 cm above the solution.

  • Irradiate the solution under constant stirring for a time course of 0, 2, 4, 8, 12, and 24 hours.

  • At each time point, withdraw an aliquot of the solution for direct HPLC-MS/MS analysis or store at -20°C until analysis.

Sample Preparation from Environmental Matrices (Water)

Objective: To extract this compound and its degradation by-products from a water sample for HPLC-MS/MS analysis.

Materials:

  • Water sample (e.g., river water, groundwater)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained analytes with 2 x 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Objective: To separate, identify, and semi-quantify this compound and its degradation by-products using a targeted HPLC-MS/MS method.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The identification of this compound and its potential degradation by-products is achieved through Multiple Reaction Monitoring (MRM). Table 2 provides the MRM transitions for this compound and its predicted by-products based on common degradation pathways.[1] It is important to note that the MRM parameters for the by-products are predicted and should be optimized by direct infusion of standards if available, or by analyzing the degradation mixture and identifying the corresponding precursor ions and their most abundant product ions.

Table 2: MRM Transitions for this compound and its Potential Degradation By-products

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound 291.172.02046.120
Predicted By-products
Monomethyl-chloroxuron277.158.0Optimize164.0Optimize
Demethyl-chloroxuron263.144.0Optimize164.0Optimize
4-(4-chlorophenoxy)aniline219.1128.0Optimize99.0Optimize
Hydroxylated-chloroxuron307.172.0Optimize180.0Optimize
Dechlorinated-chloroxuron257.172.0Optimize130.0Optimize

Note: Collision energies for predicted by-products need to be optimized.

Visualization of Experimental Workflow

The overall experimental workflow for the identification of this compound degradation by-products is illustrated in the following diagram.

experimental_workflow cluster_degradation Forced Degradation cluster_sample_prep Sample Preparation (Water Matrix) cluster_analysis HPLC-MS/MS Analysis chloroxuron_std This compound Standard uv_irradiation UV Irradiation (e.g., 24h) chloroxuron_std->uv_irradiation degraded_sample Degraded Sample Mixture uv_irradiation->degraded_sample hplc HPLC Separation degraded_sample->hplc water_sample Water Sample spe Solid Phase Extraction (SPE) water_sample->spe concentration Evaporation & Reconstitution spe->concentration final_extract Final Extract concentration->final_extract final_extract->hplc msms MS/MS Detection (MRM) hplc->msms data_analysis Data Analysis & Identification msms->data_analysis

Caption: Experimental workflow for identifying this compound by-products.

Conclusion

The HPLC-MS/MS protocol described in this application note provides a robust framework for the identification of this compound degradation by-products. The forced degradation study allows for the generation of relevant by-products, and the subsequent targeted MS/MS analysis provides high sensitivity and specificity for their detection. This methodology is essential for researchers in environmental science, toxicology, and drug development who are investigating the fate and impact of phenylurea herbicides in the environment. Further work may involve the synthesis of analytical standards for the identified by-products to enable full quantitative analysis and toxicological assessment.

References

Application of Chloroxuron in agricultural research for broadleaf weed control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxuron is a phenylurea herbicide developed in the 1960s for the selective pre- and post-emergence control of annual broadleaf weeds and some grasses.[1] Its primary use has been in crops such as soybeans, strawberries, onions, and celery.[1][2] As with other phenylurea herbicides, this compound's mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[3] It is important for researchers to note that this compound is considered an older herbicide and its use has been discontinued or is not approved in some regions, including the European Union.[1] Consequently, recent research and extensive quantitative efficacy data are limited. These application notes provide a comprehensive overview of its mechanism of action, protocols for efficacy and residue analysis based on established methods for phenylurea herbicides, and a summary of available quantitative data.

Mechanism of Action

This compound is a systemic herbicide that is absorbed by both the roots and leaves of plants.[2] Its primary target is the D1 protein within the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[3][4] this compound competitively binds to the QB-binding niche on the D1 protein, a site normally occupied by plastoquinone (QB).[2][4] This binding physically blocks the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain.[5]

The inhibition of electron flow leads to two primary phytotoxic effects:

  • Cessation of Photosynthesis: The blockage of electron transport halts the production of ATP and NADPH, which are essential for CO2 fixation and the production of carbohydrates, ultimately leading to starvation of the plant.[6]

  • Oxidative Stress: The blocked electron transport chain results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen.[3][4] These ROS cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death, leading to visible symptoms of chlorosis and necrosis.[3][5]

Signaling Pathway Diagram

Chloroxuron_MoA cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB_site QB Site on D1 Protein QA->QB_site PQ Plastoquinone Pool QB_site->PQ e- ROS Reactive Oxygen Species (ROS) QB_site->ROS Blocked e- transport leads to formation of This compound This compound This compound->Block CellDamage Lipid Peroxidation & Cell Membrane Damage ROS->CellDamage PlantDeath Chlorosis, Necrosis, Plant Death CellDamage->PlantDeath

Caption: this compound's mechanism of action, inhibiting electron transport at the QB site of the D1 protein in Photosystem II.

Quantitative Data Summary

Detailed quantitative data from recent field trials are scarce. However, historical studies provide insights into the efficacy of this compound. The following tables summarize available data on weed control and crop phytotoxicity.

Table 1: Efficacy of this compound on Broadleaf Weeds in Strawberries

Target Weed(s)Application Rate (kg a.i./ha)Timing of ApplicationWeed Control Efficiency (%)CropReference
Broadleaf Weeds (general)4.48Post-emergence> 90'Guardian' Strawberries[7]
Redroot Pigweed, Common Purslane, Carpetweed4.48Post-emergence> 90'Guardian' Strawberries[7]
Cocklebur (Xanthium sp.)Not SpecifiedFoliar-appliedEffective ControlSoybeans[8]

Table 2: Phytotoxicity of this compound on Strawberries

CropCultivarApplication Rate (kg a.i./ha)AdjuvantPhytotoxicity SymptomsInjury Rating (%)Fruit Yield EffectReference
Strawberry'Guardian'4.48NoneMinimal< 10Not significantly reduced[7]
Strawberry'Honeoye'4.48Crop OilReduced daughter plant productionMeasurableNot specified[7]
Strawberry'Raritan', 'Darrow'Not SpecifiedNot SpecifiedSensitive to this compoundNot SpecifiedNot Specified

Experimental Protocols

The following protocols are based on established methodologies for herbicide efficacy and residue testing and are adapted for the study of this compound.

Protocol 1: Greenhouse Efficacy and Phytotoxicity Assessment

This protocol is designed for the preliminary evaluation of this compound's efficacy on target broadleaf weeds and its potential phytotoxicity to a selected crop under controlled conditions.

1. Materials and Reagents:

  • This compound (analytical grade or commercial formulation)

  • Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Portulaca oleracea - common purslane)

  • Seeds of crop species (e.g., soybean, strawberry)

  • Pots (10-15 cm diameter) filled with a standard potting mix

  • Greenhouse or growth chamber with controlled temperature, humidity, and lighting

  • Precision bench sprayer

  • Deionized water

  • Adjuvant (optional, as per experimental design)

  • Balance, glassware, and other standard laboratory equipment

2. Experimental Design:

  • Use a randomized complete block design with 4-5 replications.

  • Treatments should include:

    • Untreated control (sprayed with water only)

    • This compound at a standard application rate (e.g., 2.24 kg a.i./ha)

    • This compound at a double application rate (e.g., 4.48 kg a.i./ha) to assess phytotoxicity.

    • (Optional) this compound at lower rates to determine the dose-response curve.

3. Procedure:

  • Plant Propagation:

    • Sow weed and crop seeds in separate pots at a depth appropriate for the species.

    • Grow plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed.

  • Herbicide Application:

    • Apply this compound when the weeds are at the 2-4 true leaf stage.

    • Calibrate the precision bench sprayer to deliver a consistent volume (e.g., 200-300 L/ha).

    • Prepare the spray solutions of this compound at the desired concentrations.

    • Spray the plants uniformly.

  • Data Collection:

    • At 7, 14, and 21 days after treatment (DAT), visually assess:

      • Weed Control: On a scale of 0% (no effect) to 100% (complete kill).

      • Crop Injury (Phytotoxicity): On a scale of 0% (no injury) to 100% (complete crop death), noting symptoms like chlorosis, necrosis, and stunting.

    • At 21 DAT, harvest the above-ground biomass of both weeds and crop plants from each pot.

    • Determine the fresh weight, then dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

4. Data Analysis:

  • Calculate the percent reduction in weed biomass compared to the untreated control.

  • Analyze the data using ANOVA to determine significant differences between treatments.

Experimental Workflow: Greenhouse Trial

Greenhouse_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis A1 Sow weed and crop seeds in pots A2 Germinate and grow plants to 2-4 leaf stage A1->A2 B1 Prepare this compound spray solutions A2->B1 B3 Apply treatments B1->B3 B2 Calibrate bench sprayer B2->B3 C1 Visual assessment of weed control & crop injury (7, 14, 21 DAT) B3->C1 C2 Harvest above-ground biomass (21 DAT) C1->C2 C3 Measure fresh and dry weights C2->C3 C4 Statistical analysis (ANOVA) C3->C4

Caption: Workflow for greenhouse-based herbicide efficacy and phytotoxicity testing.

Protocol 2: Analytical Method for this compound Residue in Soil

This protocol outlines a method for the extraction and quantification of this compound residues in soil samples using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

1. Materials and Reagents:

  • Soil samples (field-collected or spiked)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • High-purity water

  • Phosphoric acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

  • Centrifuge and tubes

  • Shaker

  • HPLC system with UV detector, C18 column

2. Sample Preparation and Extraction:

  • Air-dry the soil samples and sieve them through a 2 mm mesh.

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Shake vigorously for 1 hour on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant (the acetonitrile extract) into a clean tube.

  • Repeat the extraction (steps 3-6) with another 20 mL of acetonitrile.

  • Combine the supernatants.

3. Extract Clean-up (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.

  • Load a portion of the combined acetonitrile extract onto the cartridge.

  • Wash the cartridge with a small volume of a water/acetonitrile mixture to remove interferences.

  • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), with the aqueous phase acidified with a small amount of phosphoric acid (e.g., to pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 245 nm.

  • Quantification: Prepare a calibration curve using a series of this compound analytical standards of known concentrations. Quantify the this compound in the soil samples by comparing the peak area to the calibration curve.

5. Quality Control:

  • Analyze a blank soil sample to check for interferences.

  • Analyze a spiked soil sample (a blank soil fortified with a known amount of this compound) to determine the method's recovery rate.

Conclusion

This compound is a historically significant phenylurea herbicide effective against a range of broadleaf weeds. While its use has declined, understanding its application and mechanism of action remains relevant for herbicide resistance studies and for researchers investigating the fate of older pesticides in the environment. The protocols provided here offer a framework for conducting efficacy, phytotoxicity, and residue analysis studies. Researchers should be aware of the limited availability of recent, comprehensive quantitative data and may need to establish baseline data for their specific experimental conditions.

References

Application Note: Development of a QuEChERS Method for the Analysis of Chloroxuron in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and validation of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the quantitative analysis of the phenylurea herbicide Chloroxuron in various agricultural products. The protocol provides a streamlined and efficient procedure for the extraction and cleanup of this compound residues prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and agricultural sciences.

Introduction

This compound is a selective, systemic herbicide used to control broadleaf weeds and annual grasses in a variety of crops.[1][2] Its potential persistence in agricultural products necessitates sensitive and reliable analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits. The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and minimal solvent consumption.[3][4][5] This application note describes a systematic approach to developing and validating a QuEChERS protocol tailored for the analysis of this compound in diverse agricultural commodities.

The core of the QuEChERS method involves two main steps: an extraction/partitioning step using acetonitrile and a salt mixture, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[6][7] The selection of the appropriate salt mixture and dSPE sorbents is critical for achieving optimal analyte recovery and minimizing matrix effects.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 (octadecyl) sorbent, Graphitized carbon black (GCB). All reagents should be of analytical grade.

  • Standards: this compound analytical standard (≥98% purity)[8]

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock solution, prepare working standard solutions at various concentrations by serial dilution in acetonitrile. For matrix-matched calibration, prepare standards in the final extract of a blank matrix sample.

Sample Preparation (Homogenization)

It is crucial to obtain a representative and homogeneous sample.[9] For high-moisture commodities (e.g., fruits, vegetables), chop and homogenize the sample using a high-speed blender. For dry or low-moisture commodities, grinding to a fine powder may be necessary.

QuEChERS Extraction and Partitioning Protocol (Based on EN 15662)
  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard if used.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the EN 15662 salt mixture: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[10]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rcf for 5 minutes. The upper layer is the acetonitrile extract containing this compound.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The choice of dSPE sorbent depends on the matrix composition. The following are general recommendations:

  • General Fruits and Vegetables: Transfer 1 mL of the acetonitrile extract to a 2 mL micro-centrifuge tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA.

  • High-Fat Matrices (e.g., nuts, oily seeds): Use a dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

  • Pigmented Matrices (e.g., spinach, berries): Use a dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB. Note: GCB can retain planar molecules like this compound, so its amount should be optimized to minimize analyte loss.

dSPE Procedure:

  • Add the aliquot of the extract to the appropriate dSPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The supernatant is the cleaned extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column is typically suitable for the separation of phenylurea herbicides.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

Method Validation

The developed method should be validated according to established guidelines (e.g., SANTE/12682/2019). Key validation parameters include:

  • Linearity: Assessed by analyzing matrix-matched calibration standards at multiple concentration levels. A correlation coefficient (r²) of >0.99 is typically desired.

  • Recovery and Precision: Determined by analyzing spiked blank matrix samples at different concentration levels (e.g., 10, 50, and 100 µg/kg) in replicate (n=5). Acceptable recovery is generally within 70-120%, with a relative standard deviation (RSD) of ≤20%.[10]

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effects: Evaluated by comparing the signal response of a standard in solvent to that of a standard in a matrix extract.

Data Presentation

The following tables summarize the expected performance of the developed QuEChERS method for this compound analysis.

Table 1: Optimized dSPE Sorbent Combinations for Different Agricultural Matrices

Matrix TypedSPE SorbentsRationale
General Fruits & Vegetables150 mg MgSO₄, 25 mg PSAPSA removes organic acids and sugars.
High-Fat Matrices150 mg MgSO₄, 50 mg PSA, 50 mg C18C18 removes non-polar interferences like fats and oils.
Pigmented Matrices150 mg MgSO₄, 50 mg PSA, 7.5 mg GCBGCB removes pigments like chlorophyll. Amount should be minimized.

Table 2: Illustrative Method Validation Data for this compound Analysis

MatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)
Tomato10958
50926
100985
Spinach108512
50889
100917
Strawberry10987
50965
1001024

Note: The data in Table 2 are for illustrative purposes and represent typical expected performance. Actual results may vary depending on the specific matrix and laboratory conditions.

Visualization of Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Agricultural Product Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g into 50mL tube Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Shake1 Shake 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake1->Add_Salts Shake2 Shake 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge 5 min Shake2->Centrifuge1 Transfer Transfer 1mL Supernatant to dSPE tube Centrifuge1->Transfer dSPE_tube dSPE Tube (MgSO4 + Sorbent) Transfer->dSPE_tube Vortex Vortex 30 sec dSPE_tube->Vortex Centrifuge2 Centrifuge 2 min Vortex->Centrifuge2 Final_Extract Clean Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for this compound analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues from a variety of agricultural products. The protocol outlined in this application note, when properly validated, can be a valuable tool for routine monitoring and research applications. The flexibility of the dSPE cleanup step allows for adaptation of the method to different matrices, ensuring accurate and reliable results.

References

Application Notes and Protocols for Chloroxuron Wettable Powder Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and application of Chloroxuron wettable powder (WP) formulations for research purposes. The information is intended to guide laboratory and small-scale field trial applications to ensure consistent and reproducible results.

Introduction

This compound is a phenylurea herbicide that acts as a selective pre- and early post-emergence herbicide.[1][2] Its primary mechanism of action is the inhibition of photosynthesis at photosystem II, which disrupts the electron transport chain in susceptible plants.[1] Wettable powder formulations are dry, finely ground powders that are mixed with water to form a suspension for spray application.[2][3][4]

Preparation of a Representative 50% this compound Wettable Powder (WP) Formulation

The following protocol describes the preparation of a generic 50% this compound wettable powder formulation suitable for research and development. The components are selected based on typical compositions of phenylurea herbicide wettable powders.[5][6]

Materials and Equipment
  • This compound technical powder (≥95% purity)

  • Wetting agent (e.g., Sodium dodecyl sulfate)

  • Dispersing agent (e.g., Sodium lignosulfonate)

  • Inert carrier/filler (e.g., Kaolin clay)

  • Blender or mortar and pestle

  • Analytical balance

  • Sieve with a fine mesh (e.g., 325 mesh)

Formulation Composition
ComponentFunctionPercentage (w/w)
This compound Technical (95%)Active Ingredient52.6%
Wetting AgentFacilitates wetting2.0%
Dispersing AgentPrevents flocculation5.0%
Inert CarrierDiluent and carrier40.4%
Total 100.0%
Preparation Protocol
  • Weighing: Accurately weigh each component according to the percentages listed in the formulation table.

  • Blending: Combine the this compound technical powder, wetting agent, dispersing agent, and inert carrier in a blender or mortar.

  • Mixing: Thoroughly mix the components until a homogenous powder is obtained. If using a mortar and pestle, grind the mixture to a fine powder.

  • Sieving: Pass the blended powder through a fine-mesh sieve to ensure a uniform particle size and remove any clumps.

  • Storage: Store the final this compound 50% WP formulation in a sealed, airtight container in a cool, dry, and dark place.

Quality Control Protocols for this compound WP Formulations

To ensure the quality and performance of the prepared this compound WP formulation, the following standard tests should be conducted. These protocols are based on internationally recognized CIPAC (Collaborative International Pesticides Analytical Council) methods.

Wettability Test (Based on CIPAC MT 53.3)

This test determines the time it takes for the wettable powder to become completely wetted when added to water.[7][8][9]

Protocol:

  • Add 100 mL of standard hard water to a 250 mL beaker.

  • Weigh out 5 g of the this compound WP formulation.

  • From a height of 10 cm, drop the powder onto the surface of the water.

  • Start a stopwatch immediately.

  • Record the time in seconds for the powder to become completely submerged without swirling.[10] A good quality wettable powder should wet within 1-2 minutes.[9]

Suspensibility Test (Based on CIPAC MT 15.1)

This test measures the ability of the wettable powder to remain suspended in water.[11][12]

Protocol:

  • Prepare a 250 mL suspension of the this compound WP in standard hard water at the desired concentration (e.g., 1% w/v).

  • Transfer the suspension to a 250 mL graduated cylinder and bring the volume to the mark with standard hard water.

  • Invert the cylinder 30 times and place it in a constant temperature water bath (30°C) for 30 minutes.

  • After 30 minutes, carefully siphon off the top 225 mL (9/10ths) of the suspension.

  • Determine the concentration of this compound in the remaining 25 mL (1/10th) of the suspension using a suitable analytical method (e.g., HPLC).

  • Calculate the suspensibility as a percentage. A high suspensibility indicates a stable formulation.

Particle Size Analysis

This analysis determines the particle size distribution of the wettable powder, which affects its suspensibility and efficacy.[13]

Protocol:

  • Dry Sieving:

    • Use a stack of standard sieves with decreasing mesh sizes.

    • Place a known weight of the WP formulation on the top sieve.

    • Agitate the sieve stack for a set period.

    • Weigh the amount of powder retained on each sieve to determine the particle size distribution.[1][14]

  • Laser Diffraction:

    • Disperse the WP formulation in a suitable liquid medium in which it is not soluble.[15][16]

    • Analyze the suspension using a laser diffraction particle size analyzer to obtain a detailed particle size distribution.[16]

Application Protocol for Pre-Emergence Herbicide Efficacy Trial

This protocol outlines a method for conducting a small-scale field trial to evaluate the pre-emergence efficacy of the this compound WP formulation.

Experimental Design
  • Treatments: Include an untreated control, the prepared this compound WP formulation at various application rates, and a commercial standard if available.

  • Replicates: Use a randomized complete block design with at least three to four replicates per treatment.

  • Plot Size: Define a standard plot size (e.g., 2m x 5m).

Preparation of Spray Solution
  • Calculate the required amount of this compound WP for each plot based on the desired application rate (e.g., kg/ha ).[17]

  • Create a slurry: In a separate container, mix the required amount of WP with a small amount of water to form a smooth paste.[18]

  • Fill the sprayer: Fill the sprayer tank (e.g., a backpack sprayer for small plots) with half the required volume of water.

  • Add the slurry: Add the slurry to the sprayer tank with continuous agitation.[18]

  • Rinse and add: Rinse the container used to make the slurry with water and add the rinsate to the tank.

  • Final volume: Add the remaining water to the sprayer to reach the final desired volume and continue to agitate.[18]

Application Procedure
  • Timing: Apply the herbicide to the soil surface before the emergence of the target weed species.[19][20][21]

  • Calibration: Calibrate the sprayer to ensure a uniform application rate across the plots.[22]

  • Application: Spray the designated plots uniformly, ensuring complete coverage of the soil surface. Maintain a consistent speed and nozzle height.

  • Activation: For optimal efficacy, the herbicide needs to be incorporated into the soil with rainfall or irrigation (approximately 0.5 inches) within a few days of application.[19][21]

Data Collection and Analysis
  • Weed Control Efficacy: At regular intervals after application, assess weed control by counting the number of emerged weeds per unit area or by visual rating of weed control on a percentage scale (0% = no control, 100% = complete control).

  • Crop Phytotoxicity: If applied to a crop area, visually assess crop injury at regular intervals.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mechanism of Action and Signaling Pathway

This compound inhibits photosynthesis by blocking the electron transport chain at the photosystem II (PSII) complex in the chloroplasts of susceptible plants. This blockage prevents the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.

Chloroxuron_Mechanism cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transport Cytb6f Cytochrome b6f Plastoquinone->Cytb6f Plastocyanin Plastocyanin (PC) Cytb6f->Plastocyanin ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient PSI Photosystem I (PSI) Plastocyanin->PSI NADPH NADP+ -> NADPH PSI->NADPH This compound This compound This compound->Plastoquinone Blocks e- transfer from QA to QB Calvin_Cycle Calvin Cycle (Carbon Fixation) ATP_Synthase->Calvin_Cycle ATP NADPH->Calvin_Cycle NADPH

Caption: Mechanism of this compound action in the thylakoid membrane.

Experimental Workflow for Efficacy Trial

The following diagram illustrates the workflow for conducting a pre-emergence herbicide efficacy trial.

Efficacy_Trial_Workflow A Experimental Design (Treatments, Replicates, Plot Size) B Field Preparation (Tillage, Seedbed) A->B C Preparation of Spray Solution (Calculation, Mixing) B->C D Sprayer Calibration C->D E Herbicide Application (Pre-emergence) D->E F Activation (Rainfall/Irrigation) E->F G Data Collection (Weed Counts, Phytotoxicity) F->G H Data Analysis (Statistical Analysis) G->H I Results and Conclusion H->I

Caption: Workflow for a pre-emergence herbicide efficacy trial.

References

Application Notes and Protocols for Chloroxuron in Pre- and Post-Emergence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chloroxuron, a phenylurea herbicide, for pre- and post-emergence weed control studies. This document includes detailed experimental protocols, quantitative data on efficacy and crop safety, and a visualization of its mode of action. This compound is a selective herbicide used for the control of annual grasses and broad-leaved weeds in various crops.[1][2]

Mechanism of Action

This compound is a systemic herbicide absorbed by both the roots and leaves of plants.[2] Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) receptor site.[1] By blocking electron transport in PSII, this compound prevents the production of ATP and NADPH, essential molecules for carbon fixation and plant growth, ultimately leading to plant death.[1]

Chloroxuron_Mode_of_Action cluster_photosynthesis Photosynthesis in Chloroplast PSII Photosystem II (PSII) Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Electron Flow ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Calvin_Cycle Calvin Cycle (Carbon Fixation) ATP_NADPH_Production->Calvin_Cycle Energy Supply This compound This compound This compound->Inhibition Inhibition->PSII   Inhibits Electron Transport

Caption: this compound's mode of action: Inhibition of Photosystem II.

Data Presentation

The following tables summarize quantitative data from pre- and post-emergence studies of this compound in key crops.

Table 1: Efficacy of this compound on Broadleaf Weeds and Impact on Strawberries

Treatment (kg a.i./ha)Broadleaf Weed Control (%)Strawberry Injury (%)Strawberry Fruit Yield ( kg/1.5m of row)
Untreated Control001.3
This compound (4.48)>90<10Not significantly different from control
This compound + Crop Oil>9021-50Not Reported

Source: Smeda, R.J., & Putnam, A.R. (1988). Response of Strawberries and Annual Weeds to Fluazifop-butyl and this compound. HortScience, 23(1), 134-136.[3]

Table 2: Efficacy of Chlorimuron-ethyl (a related sulfonylurea herbicide often used in similar applications) in Soybeans

Treatment (g a.i./ha)Weed Control Efficiency (%) at 45 DASSoybean Grain Yield (t/ha)
Weedy Check0-
Chlorimuron-ethyl (12)--
Chlorimuron-ethyl (24)--
Chlorimuron-ethyl (24) + Mechanical Weeding83.01.61
Chlorimuron-ethyl (36)--
Chlorimuron-ethyl (48)--
Chlorimuron-ethyl (72)--
Two Hand Weedings (20 and 40 DAS)1001.69

Source: Efficacy of chlorimuron for controlling weeds in soybean, 2016.[4] DAS: Days After Sowing

Experimental Protocols

The following are detailed methodologies for conducting pre- and post-emergence studies with this compound.

Pre-Emergence Application Protocol

This protocol is designed to evaluate the efficacy of this compound when applied to the soil before weed and crop emergence.

Objective: To determine the effective application rate of this compound for pre-emergence weed control and to assess crop tolerance.

Materials:

  • This compound wettable powder (WP) formulation

  • Calibrated research plot sprayer

  • Personal Protective Equipment (PPE)

  • Plot stakes and measuring tape

  • Data collection sheets

Experimental Design:

  • Site Selection: Choose a field with uniform soil type and a known history of annual broadleaf and grass weed infestation.

  • Plot Establishment: Establish experimental plots of a uniform size (e.g., 3m x 6m) with buffer zones between plots to prevent spray drift. A Randomized Complete Block Design (RCBD) with at least four replications is recommended.

  • Treatments:

    • Untreated control

    • This compound at a range of application rates (e.g., 1.0, 2.0, 3.0, 4.0 kg a.i./ha)

    • A standard pre-emergence herbicide for comparison

  • Application:

    • Calibrate the sprayer to deliver a consistent volume of water (e.g., 200-300 L/ha).

    • Apply this compound treatments to the soil surface immediately after planting the crop and before weed emergence.

    • Ensure uniform coverage of the plot area.

  • Data Collection:

    • Weed Control: At 14, 28, and 56 days after treatment (DAT), assess weed control using a 0-100% rating scale (0 = no control, 100 = complete control) for each weed species present.

    • Crop Injury: At 14 and 28 DAT, evaluate crop injury on a 0-100% scale (0 = no injury, 100 = crop death).

    • Crop Stand Count: Record the number of crop plants per meter of row at 28 DAT.

    • Crop Yield: At crop maturity, harvest the center rows of each plot and determine the yield.

Pre_Emergence_Workflow Start Start Site_Selection Site Selection (Uniform Soil, Weed History) Start->Site_Selection Plot_Establishment Plot Establishment (RCBD, 4 Replicates) Site_Selection->Plot_Establishment Crop_Planting Crop Planting Plot_Establishment->Crop_Planting Herbicide_Application This compound Application (Pre-emergence) Crop_Planting->Herbicide_Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Herbicide_Application->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for a pre-emergence this compound herbicide trial.

Post-Emergence Application Protocol

This protocol is designed to evaluate the efficacy of this compound when applied to emerged weeds and the crop.

Objective: To determine the optimal timing and rate of post-emergence this compound application for weed control and to assess crop tolerance.

Materials:

  • This compound wettable powder (WP) formulation

  • Adjuvant (non-ionic surfactant), if required

  • Calibrated research plot sprayer

  • Personal Protective Equipment (PPE)

  • Plot stakes and measuring tape

  • Data collection sheets

Experimental Design:

  • Site Selection and Plot Establishment: Follow the same procedure as for the pre-emergence trial.

  • Treatments:

    • Untreated control

    • This compound at a range of application rates (e.g., 1.0, 2.0, 3.0, 4.0 kg a.i./ha) applied at different weed growth stages (e.g., 2-4 leaf stage, 4-6 leaf stage).

    • A standard post-emergence herbicide for comparison.

  • Application:

    • Calibrate the sprayer to deliver a consistent volume of water (e.g., 300-400 L/ha).

    • Apply this compound treatments when weeds have reached the target growth stage. For best results, apply when weeds are small (less than 2 inches high).[5]

    • If required by the formulation, add a non-ionic surfactant to the spray solution.

    • Ensure thorough coverage of the weed foliage.

  • Data Collection:

    • Weed Control: At 7, 14, and 28 DAT, assess weed control using a 0-100% rating scale for each weed species.

    • Crop Injury: At 7 and 14 DAT, evaluate crop injury on a 0-100% scale.

    • Crop Yield: At crop maturity, harvest the center rows of each plot and determine the yield.

Post_Emergence_Workflow Start Start Site_Selection Site Selection (Uniform Soil, Weed Infestation) Start->Site_Selection Plot_Establishment Plot Establishment (RCBD, 4 Replicates) Site_Selection->Plot_Establishment Weed_Emergence Weed Emergence to Target Growth Stage Plot_Establishment->Weed_Emergence Herbicide_Application This compound Application (Post-emergence) Weed_Emergence->Herbicide_Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Herbicide_Application->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for a post-emergence this compound herbicide trial.

Important Considerations

  • Crop Safety: this compound is selective for certain crops, including soybeans, onions, celery, and strawberries.[1] However, crop injury can occur, especially when tank-mixed with other products like crop oil concentrates.[3] Varietal differences in tolerance may also exist.

  • Weed Spectrum: this compound is primarily effective against annual broadleaf weeds and some annual grasses.[1]

  • Application Timing: For post-emergence applications, timing is critical. Efficacy is generally higher on smaller, actively growing weeds.[5]

  • Environmental Conditions: Herbicide performance can be influenced by environmental factors such as temperature, humidity, and soil moisture.

  • Regulatory Status: The use of this compound is banned in the European Union.[1] Researchers should be aware of the current regulatory status in their region.

References

Application Notes and Protocols: In Vitro Efficacy of Chloroxuron on Algal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxuron is a phenylurea herbicide designed to control the growth of weeds.[1] Its primary mechanism of action involves the inhibition of photosynthesis, a process fundamental to the survival and proliferation of algae.[1][2] These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound on various algal cultures. The primary assays described are the Algal Growth Inhibition Test and the Photosynthetic Efficiency Assay, which together offer a comprehensive assessment of this compound's bioactivity.

This compound interferes with photosynthesis by blocking the electron transport chain at Photosystem II (PSII).[1][2] This disruption halts the production of ATP, which is essential for cellular processes, ultimately leading to cell death.[1] Understanding the concentration-dependent effects of this compound on algal growth and photosynthetic activity is crucial for environmental risk assessment and the development of new algicidal compounds.

Key Experimental Assays

Two primary in vitro assays are recommended to evaluate the efficacy of this compound on algal cultures:

  • Algal Growth Inhibition Test: This assay determines the effect of this compound on the overall growth and proliferation of an algal culture over a period of 72 to 96 hours.[3][4][5][6][7][8] The primary endpoint is the EC50 value, the concentration of this compound that causes a 50% reduction in algal growth compared to a control.

  • Photosynthetic Efficiency Assay: This assay provides a more direct and rapid measurement of this compound's effect on its specific target, Photosystem II.[9][10][11] Using Pulse Amplitude Modulated (PAM) fluorometry, this method quantifies the efficiency of photosynthetic electron transport.[11]

Protocol 1: Algal Growth Inhibition Test

This protocol is based on established guidelines such as OECD 201 and US EPA 850.5400.[4][8]

1.1. Objective

To determine the concentration of this compound that inhibits the growth of a specific algal species by 50% (EC50) over a 72-hour exposure period.

1.2. Materials

  • Algal Species: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) or Chlorella vulgaris.[3][4]

  • Growth Medium: Appropriate sterile algal culture medium (e.g., OECD TG 201 medium).

  • This compound Stock Solution: A concentrated solution of this compound in a suitable solvent (e.g., acetone or methanol, final concentration in culture should be <0.01% v/v).[10]

  • Test Vessels: Sterile 125 mL or 250 mL Erlenmeyer flasks.[7][8]

  • Equipment:

    • Incubator with controlled temperature (21-24°C) and continuous cool-white fluorescent lighting.

    • Shaker table for continuous agitation (e.g., 100 rpm).[7]

    • Spectrophotometer or cell counter (e.g., hemocytometer).

    • Sterile glassware and pipettes.

1.3. Experimental Workflow

Caption: Workflow for the Algal Growth Inhibition Test.

1.4. Detailed Procedure

  • Prepare Algal Inoculum:

    • Culture the selected algal species in the appropriate growth medium until it reaches the exponential growth phase (typically 4-7 days).[10]

    • Determine the cell density of the stock culture.

    • Dilute the stock culture to achieve a starting cell concentration of approximately 1 x 10^4 cells/mL in the final test vessels.[8]

  • Prepare Test Solutions:

    • Prepare a series of this compound concentrations by diluting the stock solution in the growth medium. A geometric series of at least five concentrations is recommended to cover a range from no effect to complete inhibition.[3]

    • Include a control group (medium only) and a solvent control group if the this compound stock is prepared in a solvent.[3]

  • Initiate the Assay:

    • Dispense the prepared test solutions into triplicate sterile Erlenmeyer flasks.

    • Inoculate each flask with the prepared algal inoculum to the final target cell density.

    • Cap the flasks with air-permeable stoppers and place them on a shaker in the incubator.

  • Incubation:

    • Incubate the flasks for 72 hours under continuous illumination and constant temperature. Ensure continuous shaking to keep the algae suspended.

  • Measure Algal Biomass:

    • At 24, 48, and 72 hours, take an aliquot from each flask.

    • Measure the algal biomass using one of the following methods:

      • Spectrophotometry: Measure the absorbance (optical density) at a specific wavelength (e.g., 680 nm).

      • Cell Counting: Use a hemocytometer or an electronic particle counter to determine the cell density.

  • Data Analysis:

    • For each this compound concentration, calculate the average biomass at 72 hours.

    • Calculate the percent inhibition of growth for each concentration relative to the control using the formula: % Inhibition = [(Control Biomass - Treatment Biomass) / Control Biomass] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a suitable statistical method (e.g., probit analysis or logistic regression) to calculate the EC50 value.

1.5. Data Presentation

The results of the algal growth inhibition test should be summarized in a table.

This compound Conc. (µg/L)Mean Biomass (Absorbance @680nm) at 72hStandard Deviation% Growth Inhibition
0 (Control)0.8500.0450
1.00.7650.05110.0
3.20.6380.03925.0
10.00.4250.04250.0
32.00.1700.03380.0
100.00.0510.01594.0
Calculated EC50 10.0 µg/L

Protocol 2: Photosynthetic Efficiency Assay

2.1. Objective

To rapidly assess the inhibitory effect of this compound on the photosynthetic activity of algae by measuring chlorophyll fluorescence.

2.2. Materials

  • Algal cultures prepared as in Protocol 1.

  • Pulse Amplitude Modulated (PAM) Fluorometer.

  • Dark-adaptation chamber or aluminum foil.

2.3. This compound's Impact on Photosystem II

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- Fluorescence Increased Fluorescence QB->Fluorescence Energy Dissipation This compound This compound This compound->QB Blocks e- transfer Light Light Energy Light->P680

Caption: this compound blocks electron transfer at the QB site in PSII.

2.4. Detailed Procedure

  • Prepare Samples:

    • Expose algal cultures to the same series of this compound concentrations as in Protocol 1. A shorter exposure time (e.g., 1-24 hours) can often be used.

    • Prior to measurement, dark-adapt the algal samples for 15-20 minutes. This ensures that all reaction centers of PSII are open.

  • Measure Chlorophyll Fluorescence:

    • Use the PAM fluorometer to measure the following parameters:

      • F0: Minimum fluorescence (in the dark-adapted state).

      • Fm: Maximum fluorescence (in the dark-adapted state, after a saturating light pulse).

    • Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm) using the formula: Fv/Fm = (Fm - F0) / Fm

  • Data Analysis:

    • Calculate the mean Fv/Fm for each this compound concentration.

    • Express the results as a percentage of the control Fv/Fm value.

    • Determine the EC50 for the inhibition of photosynthetic efficiency by plotting the percent inhibition against the log of the this compound concentration.

2.5. Data Presentation

This compound Conc. (µg/L)Mean Fv/FmStandard Deviation% Inhibition of Photosynthetic Efficiency
0 (Control)0.750.020
1.00.680.039.3
3.20.530.0429.3
10.00.380.0349.3
32.00.150.0280.0
100.00.050.0193.3
Calculated EC50 ~10.2 µg/L

Conclusion

The described protocols provide a robust framework for assessing the efficacy of this compound against algal cultures. The Algal Growth Inhibition Test offers a standardized measure of overall toxicity, while the Photosynthetic Efficiency Assay provides rapid, mechanistic insight into the herbicide's mode of action.[1][12] For regulatory purposes and comprehensive environmental risk assessment, the 72-hour growth inhibition test is typically required.[4] For high-throughput screening or mechanistic studies, the chlorophyll fluorescence assay is a highly effective and efficient alternative.[11] The combination of these assays provides a powerful toolkit for researchers in ecotoxicology and herbicide development.

References

Troubleshooting & Optimization

Techniques for improving the solubility of Chloroxuron in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the dissolution of Chloroxuron in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound, and what are its key physicochemical properties?

A1: this compound is characterized by its very low solubility in water. Understanding its fundamental properties is the first step in developing an effective solubilization strategy.

Summary of this compound Properties

PropertyValueSource
Appearance Odorless, colorless powder or white crystals[1][2][3]
Molecular Formula C₁₅H₁₅ClN₂O₂[1][3]
Molecular Weight 290.74 g/mol [1][2]
Aqueous Solubility 3.7 mg/L (at 20°C)[1][4][5]
Predicted pKa 14.37 ± 0.70[1][5]
Solubility in Organic Solvents (at 20°C) Acetone: 44 g/kgDichloromethane: 106 g/kgMethanol: 35 g/kgToluene: 4 g/kg[2]

Q2: My this compound solution is cloudy and forms a precipitate. What is the primary cause?

A2: The primary reason for cloudiness or precipitation is that you have exceeded the very low intrinsic aqueous solubility of this compound (approximately 3.7 mg/L)[1][4]. Its chemical structure makes it hydrophobic (lipophilic), meaning it repels water and prefers non-polar environments. To achieve higher concentrations, a solubility enhancement technique is required.

Q3: What are the most common and effective strategies for increasing the aqueous solubility of this compound?

A3: Several techniques can be employed, ranging from simple solvent adjustments to more complex formulations. The choice depends on the required concentration, experimental constraints, and downstream applications.

Comparison of Solubility Enhancement Techniques

TechniquePrinciple of ActionGeneral EffectivenessKey Considerations
Co-solvency Adding a water-miscible organic solvent to reduce the overall polarity of the solvent system.[6][7]High The co-solvent must be compatible with the experimental system (e.g., not cytotoxic in cell-based assays). May alter protein conformation at high concentrations.
Cyclodextrin Complexation Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, whose hydrophilic exterior allows the complex to dissolve in water.[8][9][10]High Requires screening for the best-fitting cyclodextrin type (α, β, γ, or derivatives). The 1:1 stoichiometry of the complex may limit the maximum achievable concentration.
pH Adjustment Increasing the pH of the solution to deprotonate an acidic molecule, forming a more soluble salt.Low / Not Recommended This compound has a very high predicted pKa (~14.37), making it an extremely weak acid.[1][5] Significant ionization would require a very high pH, at which this compound is prone to hydrolytic degradation.
Micellar Solubilization (Surfactants) Using surfactants above their critical micelle concentration (CMC) to form micelles that encapsulate this compound in their hydrophobic cores.Moderate to High Surfactants can interfere with certain biological assays and may be difficult to remove. The choice of surfactant (anionic, cationic, non-ionic) is critical.
Particle Size Reduction Increasing the surface area by milling the solid drug into smaller particles (micronization or nanonization).Improves Dissolution Rate This technique primarily increases the speed of dissolution but does not change the thermodynamic equilibrium solubility.[7][11]

Troubleshooting Guides

Problem: My this compound solution precipitates after preparation or upon dilution.

This workflow helps diagnose and solve common precipitation issues encountered during experiments.

G cluster_start cluster_check Initial Checks cluster_action Corrective Actions cluster_methods Enhancement Methods start Precipitation Observed check_conc Is the target concentration > 4 mg/L? start->check_conc check_storage Was the solution stored correctly? (e.g., temperature change) check_conc->check_storage No solubility_issue Exceeded Aqueous Solubility Limit. Implement Enhancement Technique. check_conc->solubility_issue Yes check_storage->solubility_issue No, solubility is likely the underlying issue anyway. storage_issue Precipitation due to physical instability. Re-dissolve with gentle warming/sonication. Prepare fresh solution. check_storage->storage_issue Yes cosolvency Use Co-solvents (e.g., DMSO, Ethanol) solubility_issue->cosolvency cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) solubility_issue->cyclodextrin surfactant Use Surfactants (e.g., Tween-80) solubility_issue->surfactant

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol is a common starting point for preparing stock solutions of hydrophobic compounds like this compound.

  • Select a Co-solvent : Choose a water-miscible organic solvent in which this compound is highly soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[2] DMSO is often preferred for its high solubilizing power.

  • Prepare a High-Concentration Stock : Weigh the required amount of this compound powder and dissolve it in a minimal amount of the chosen co-solvent (e.g., prepare a 10 mg/mL stock in 100% DMSO). Use gentle vortexing or sonication to ensure complete dissolution.

  • Aqueous Dilution : Perform serial dilutions of the high-concentration stock into your aqueous buffer or media. It is critical to add the stock solution to the aqueous buffer (and not the other way around) while vortexing to avoid localized high concentrations that can cause precipitation.

  • Final Concentration Check : Ensure the final concentration of the organic co-solvent in your working solution is low (typically <1%, often <0.1%) to avoid off-target effects in biological assays. Always run a vehicle control (aqueous buffer with the same final concentration of co-solvent) in your experiments.

G cluster_workflow Co-solvent Method Workflow A 1. Weigh this compound Powder B 2. Dissolve in 100% DMSO (to create concentrated stock) A->B C 3. Add stock solution dropwise to aqueous buffer with vortexing B->C D 4. Final Working Solution (e.g., <1% DMSO) C->D E 5. Include Vehicle Control in Experiment D->E

Caption: Experimental workflow for the co-solvent technique.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method creates a water-soluble complex by encapsulating this compound within a cyclodextrin molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Determine Molar Ratio : A 1:1 molar ratio of this compound to cyclodextrin is typically the starting point for complex formation.[9]

  • Prepare Cyclodextrin Solution : Dissolve the calculated amount of HP-β-CD in your aqueous buffer.

  • Add this compound : Add the this compound powder to the cyclodextrin solution.

  • Complexation (Kneading/Slurry Method) :

    • Stir the mixture vigorously at room temperature for 24-48 hours. The solution should gradually clarify as the inclusion complex forms.

    • Alternatively, create a paste by adding a small amount of water-ethanol mixture to the solids and knead thoroughly for 45-60 minutes. Dry the resulting paste to obtain the complex in powder form, which can then be dissolved in water.[8]

  • Filtration : After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved, uncomplexed this compound. The filtrate contains the soluble this compound-cyclodextrin complex.

  • Quantification : It is advisable to determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC-UV) to confirm the extent of solubilization.

G cluster_process cluster_result This compound This compound (Guest) plus + This compound->plus cd Cyclodextrin (Host) cd->plus complex Soluble Inclusion Complex plus->complex Aqueous Solution

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Optimizing Chloroxuron for In Vitro Plant Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Chloroxuron in in vitro plant cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the effective use of this phenylurea herbicide in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in plant cells?

This compound is a selective herbicide that primarily acts by inhibiting photosynthesis.[1] It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By binding to the D1 protein within the PSII reaction center, this compound blocks the electron transport chain, preventing the flow of electrons from water to plastoquinone.[1][2] This disruption of electron flow halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, ultimately leading to cell death.[1]

Q2: How do I prepare a stock solution of this compound for my cell culture experiments?

This compound has low solubility in water (4 mg/L at 20°C) but is soluble in organic solvents such as acetone, dichloromethane, and methanol.[3] A common practice is to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium.

Protocol for 10 mM Stock Solution Preparation:

  • Weighing: Accurately weigh out 2.9075 mg of this compound (Molar Mass: 290.75 g/mol ).

  • Dissolving: Dissolve the weighed this compound in 1 mL of dimethyl sulfoxide (DMSO) or acetone. Ensure complete dissolution.

  • Storage: Store the stock solution in a sterile, amber glass vial at -20°C to protect it from light degradation.[3] Stock solutions can typically be stored for several months under these conditions.

Important Considerations:

  • Always use high-purity solvents.

  • The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare fresh dilutions from the stock solution for each experiment.

Q3: What are typical working concentrations of this compound for in vitro plant cell assays?

The optimal working concentration of this compound can vary significantly depending on the plant species, cell type (e.g., callus, suspension culture), and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific experimental system.

Based on available data for other phenylurea herbicides and related compounds on algae and freshwater biofilms, a starting range for dose-response studies could be from 0.1 µM to 100 µM.

Table 1: Estimated Working Concentrations of Phenylurea Herbicides in Algal and Biofilm Systems

Organism/SystemHerbicideEndpointEffective Concentration (µM)
Freshwater BiofilmsDiuronPhotosynthesis Inhibition (EC50)0.022 - 0.075
Scenedesmus subspicatusDiuronGrowth Inhibition (EC50)~0.05
Chlamydomonas reinhardtiiDiuronGrowth Inhibition (EC50)~0.1

Note: This table provides estimated ranges based on related compounds and should be used as a guide for designing initial dose-response experiments for this compound.

Troubleshooting Guide

Problem 1: High variability between replicate wells in my cell viability assay.

High variability can obscure the true effect of this compound. Several factors can contribute to this issue:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cell settling.[4][5]

  • Pipetting Inaccuracy: Use calibrated pipettes and consistent technique. For viscous cell suspensions, consider using reverse pipetting.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. To minimize this, fill the outer wells with sterile water or media and do not use them for experimental samples.[4]

  • Inconsistent Incubation Conditions: Ensure uniform temperature and humidity in your incubator. Avoid stacking plates, which can lead to uneven temperature distribution.[4]

Problem 2: My dose-response curve is not sigmoidal or shows inconsistent results.

An abnormal dose-response curve can indicate several issues with the experimental setup:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low. Conduct a broad-range pilot experiment to identify the appropriate concentration range for a full dose-response curve.[5]

  • Compound Precipitation: this compound has low aqueous solubility. If the final concentration in the medium is too high, it may precipitate, leading to inaccurate results. Visually inspect your wells for any precipitate. Ensure the final solvent concentration is not causing the compound to fall out of solution.

  • Cell Clumping: In suspension cultures, cell clumps can lead to uneven exposure to this compound. Using a cell strainer to obtain a more uniform single-cell suspension before plating can help.

  • Light Conditions: As this compound is a photosynthesis inhibitor, the light intensity and photoperiod in your growth chamber are critical. Inconsistent lighting can lead to variable results. Ensure all plates are exposed to uniform and consistent light conditions.

Problem 3: I am not observing a clear effect of this compound on chlorophyll fluorescence.

Chlorophyll fluorescence is a sensitive method for detecting the inhibition of Photosystem II. If you are not seeing the expected changes (e.g., an increase in Fv/Fm at low concentrations followed by a decrease at higher, toxic concentrations), consider the following:

  • Dark Adaptation: Ensure proper dark adaptation of your samples before measurement. This is crucial for obtaining accurate Fv/Fm values. The duration of dark adaptation can vary between species.[6]

  • Measurement Timing: The effects of herbicides on chlorophyll fluorescence can be time-dependent. Conduct a time-course experiment to determine the optimal time point for measuring the effect of this compound.[6]

  • Instrument Settings: Verify that the settings on your fluorometer (e.g., light intensity, pulse duration) are appropriate for your sample type.

  • Cellular Uptake: Insufficient uptake of this compound by the cells can lead to a lack of effect. Consider factors that might affect uptake, such as the cell wall composition of your specific cell line.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Plant cell suspension culture in the logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Adjust the density of the cell suspension to a predetermined optimal concentration (e.g., 1 x 10^5 cells/mL) in fresh culture medium. Pipette 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Treatment: Prepare a serial dilution of this compound from your stock solution in the culture medium. Add 100 µL of the diluted this compound solutions to the respective wells to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of DMSO as the highest this compound treatment) and a negative control (medium only).

  • Incubation: Incubate the plate under standard culture conditions (e.g., 25°C, 16h/8h light/dark cycle) for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours under the same culture conditions.

  • Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Protocol 2: Assessing Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol describes how to measure changes in chlorophyll fluorescence to assess the impact of this compound on Photosystem II activity.

Materials:

  • Plant cell suspension culture

  • This compound stock solution

  • Sterile multi-well plates suitable for fluorescence measurements

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

  • Sample Preparation: Aliquot your plant cell suspension into the wells of the measurement plate.

  • This compound Treatment: Add this compound to the wells to achieve the desired final concentrations. Include appropriate controls.

  • Incubation: Incubate the plate under your standard culture conditions for the desired treatment duration.

  • Dark Adaptation: Before measurement, dark-adapt the samples for at least 15-20 minutes.

  • Fluorescence Measurement:

    • Measure the minimal fluorescence (Fo) using a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

  • Data Analysis: Compare the Fv/Fm values of the treated samples to the control. A decrease in Fv/Fm indicates stress on Photosystem II.

Visualizations

Chloroxuron_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Inhibition ETC Electron Transport Chain PSII->ETC Blocked ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, H₂O₂) ETC->ROS Leads to over-reduction and Retrograde_Signal Retrograde Signaling (e.g., GUN pathway) ROS->Retrograde_Signal Initiates Nuclear_Genes Nuclear Gene Expression (e.g., PhANGs) Retrograde_Signal->Nuclear_Genes Down-regulation Stress_Response Stress Response Genes (e.g., Antioxidant enzymes) Retrograde_Signal->Stress_Response Up-regulation Cellular_Response Cellular Response: - Decreased Photosynthesis - Oxidative Stress - Programmed Cell Death Nuclear_Genes->Cellular_Response Stress_Response->Cellular_Response

Caption: this compound's signaling pathway in plant cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Dose_Response Dose-Response Treatment Stock_Solution->Dose_Response Cell_Culture Prepare Plant Cell Suspension Cell_Culture->Dose_Response Incubation Incubation Dose_Response->Incubation Measurement Measurement (Viability or Fluorescence) Incubation->Measurement Data_Collection Data Collection Measurement->Data_Collection IC50_Calculation IC50/EC50 Calculation Data_Collection->IC50_Calculation Interpretation Interpretation of Results IC50_Calculation->Interpretation

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic node_rect node_rect Start Inconsistent Results? Check_Variability High Replicate Variability? Start->Check_Variability Check_Variability->node_rect Yes Review: - Pipetting Technique - Cell Seeding Uniformity - Edge Effects - Incubation Conditions Check_Curve Abnormal Dose- Response Curve? Check_Variability->Check_Curve No Check_Curve->node_rect Yes Review: - Concentration Range - Compound Solubility - Cell Clumping - Light Conditions Check_Fluorescence No Fluorescence Effect? Check_Curve->Check_Fluorescence No Check_Fluorescence->node_rect No Re-evaluate Hypothesis and Experimental Design Check_Fluorescence->node_rect Yes Review: - Dark Adaptation - Measurement Timing - Instrument Settings - Cellular Uptake

Caption: Troubleshooting logic for in vitro this compound assays.

References

Technical Support Center: Identifying and Mitigating Chloroxuron Interference in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and mitigating Chloroxuron interference in your mass spectrometry (MS) analyses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the presence of this compound in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my MS analysis?

A1: this compound is a phenylurea herbicide used to control weeds in various crops. It can persist in environmental samples like soil and water, and may be present as a contaminant in agricultural products. Its chemical structure and properties can lead to several types of interference in mass spectrometry analysis, including:

  • Co-elution with analytes of interest: In liquid chromatography-mass spectrometry (LC-MS), this compound may have a similar retention time to your target compounds, leading to overlapping chromatographic peaks.

  • Ion suppression or enhancement: The presence of this compound in the ion source can affect the ionization efficiency of co-eluting analytes, leading to a decrease (suppression) or increase (enhancement) in their signal intensity. This is a common phenomenon known as a matrix effect.[1][2][3][4][5][6][7][8]

  • Isobaric interference: this compound or its fragments may have the same nominal mass-to-charge ratio (m/z) as your target analytes or their fragments, leading to false positives or inaccurate quantification.

Q2: How can I identify if this compound is the source of interference in my analysis?

A2: Suspect this compound interference if you observe unexpected peaks, poor peak shapes, or inconsistent quantitative results, especially when analyzing samples with a history of herbicide use. To confirm its presence, you can:

  • Analyze a this compound standard: Run a pure standard of this compound using your LC-MS/MS method to determine its retention time and fragmentation pattern.

  • Perform a spiking experiment: Add a known amount of this compound to a blank matrix and your sample to see if the interfering peak increases in intensity.

  • Use high-resolution mass spectrometry (HRMS): HRMS can help differentiate between your analyte and this compound if they have slightly different elemental compositions, even at the same nominal mass.

Q3: What are the typical MS/MS transitions for this compound?

A3: When developing a multiple reaction monitoring (MRM) method to detect or screen for this compound, you can use the following precursor and product ion transitions. The collision energies (CE) should be optimized for your specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
291.172.0Optimized for instrument
291.146.1Optimized for instrument

Note: The relative abundance of these fragments can vary depending on the instrument and source conditions. A comprehensive pesticide MRM library can provide optimized transitions for a wide range of compounds, including this compound.[9]

Troubleshooting Guides

This section provides a step-by-step approach to address common issues related to this compound interference.

Issue 1: Suspected Co-elution of this compound with Target Analyte

Symptoms:

  • Broad or distorted peak shape for the analyte of interest.

  • Inconsistent retention time for the analyte.

  • Presence of unexpected fragment ions in the analyte's mass spectrum.

Troubleshooting Workflow:

A Suspected Co-elution B Analyze this compound Standard A->B C Compare Retention Times B->C H Resolution Achieved? C->H D Optimize LC Method E Modify Gradient D->E F Change Column Chemistry D->F G Adjust Mobile Phase pH D->G J Consider Alternative Mitigation D->J E->C F->C G->C H->D No I Proceed with Analysis H->I Yes

Figure 1: Workflow for addressing co-elution issues.

Detailed Steps:

  • Confirm Co-elution: Inject a this compound standard to confirm if its retention time overlaps with your analyte.

  • Optimize Chromatography: If co-elution is confirmed, modify your LC method to improve separation.

    • Gradient Modification: Adjust the solvent gradient to increase the separation between the two compounds. A shallower gradient around the elution time of interest can improve resolution.

    • Column Chemistry: If gradient optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter the selectivity.[9]

    • Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state and retention of both this compound and your analyte, potentially improving separation.

Issue 2: Signal Suppression or Enhancement (Matrix Effects)

Symptoms:

  • Low or inconsistent recovery of the analyte in spiked samples.

  • Poor linearity of the calibration curve in the presence of the sample matrix.

  • Analyte signal intensity varies significantly between different samples.

Troubleshooting Workflow:

A Suspected Matrix Effects B Post-Extraction Spike Analysis A->B C Calculate Matrix Effect (%) B->C D Significant Effect? C->D E Implement Mitigation Strategy D->E Yes K Proceed with Quantitation D->K No F Sample Dilution E->F G Matrix-Matched Calibrants E->G H Isotope-Labeled Internal Standard E->H I Improve Sample Cleanup E->I J Re-evaluate Matrix Effect F->J G->J H->J I->J J->D

Figure 2: Workflow for mitigating matrix effects.

Detailed Steps:

  • Quantify Matrix Effect: Perform a post-extraction spike experiment by comparing the analyte's response in a clean solvent to its response in a blank matrix extract spiked at the same concentration. The percentage matrix effect can be calculated as: ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100.

  • Mitigation Strategies:

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, including this compound, thereby minimizing their impact on ionization.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte but contains similar matrix components to your samples. This helps to compensate for consistent signal suppression or enhancement.[10]

    • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of your analyte as an internal standard. It will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.

    • Improved Sample Cleanup: Implement more rigorous sample preparation techniques to remove this compound before analysis (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Modified QuEChERS for Phenylurea Herbicide Removal

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[11] For matrices where this compound interference is a concern, a modified QuEChERS protocol with specific dispersive solid-phase extraction (d-SPE) sorbents can be effective.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • d-SPE tubes containing:

    • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

    • Graphitized Carbon Black (GCB): Effective for removing pigments and planar molecules like phenylurea herbicides. Use with caution as it may also remove planar analytes of interest.[2][12]

    • C18: Removes non-polar interferences.

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of ACN with 1% acetic acid.

    • Add the appropriate QuEChERS extraction salts.

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a combination of PSA and GCB. The optimal ratio may need to be determined empirically for your specific matrix.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for LC-MS/MS analysis.

Quantitative Data for Sorbent Selection:

Sorbent CombinationTarget Analyte ClassInterferent RemovedTypical Recovery
PSAPolar analytesOrganic acids, sugars70-120%
PSA + GCBNon-planar analytesPhenylureas, pigments70-110% (analyte dependent)
PSA + C18Moderately polar analytesLipids, non-polar compounds80-115%

Note: Recovery percentages are general ranges and should be validated for specific analyte-matrix combinations.[2][12]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

SPE offers a more targeted cleanup approach compared to d-SPE and can be highly effective in removing this compound from liquid samples or extracts.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase like Oasis HLB, or graphitized carbon)

  • Methanol (for conditioning and elution)

  • Deionized water

  • Sample extract (dissolved in a solvent compatible with the SPE cartridge)

Procedure (General Protocol for Polymeric Reversed-Phase Cartridge):

  • Conditioning: Condition the SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

  • Loading: Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining this compound and other non-polar to moderately polar compounds.

  • Elution: Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile). If the goal is to remove this compound, a fractional elution approach can be used where different solvent strengths are used to selectively elute the analytes away from the more strongly retained this compound.

Fractional Elution Strategy:

A Sample Loaded on SPE Cartridge B Wash with Weak Solvent (e.g., 5% Methanol in Water) A->B C Elute with Intermediate Solvent (e.g., 40% Methanol in Water) Collect Fraction 1 (Analytes of Interest) B->C D Elute with Strong Solvent (e.g., 90% Methanol in Water) Collect Fraction 2 (this compound) C->D E Analyze Fraction 1 C->E D->E

Figure 3: Fractional elution strategy for separating analytes from this compound.

This technical support center provides a starting point for addressing this compound interference. For complex matrices, method development and validation are crucial to ensure accurate and reliable results. Always refer to the latest regulatory guidelines and scientific literature for the most up-to-date information.

References

Methods to minimize the adsorption of Chloroxuron to laboratory plastics and glassware

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and minimize the adsorption of Chloroxuron to laboratory plastics and glassware. Adsorption can lead to significant experimental errors, including inaccurate quantification, reduced compound availability in assays, and poor reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are my measured concentrations of this compound consistently lower than expected, especially in dilute solutions?

A1: A likely cause is the adsorption of this compound onto the surfaces of your laboratory glassware and plasticware. This phenomenon is more pronounced at lower concentrations where a larger fraction of the total analyte can be lost to surface binding.[1] This loss reduces the effective concentration in your solution, leading to inaccurate measurements and results.[2]

Q2: What properties of this compound cause it to adsorb to labware?

A2: this compound is a substituted urea herbicide with low solubility in water (approximately 4 mg/L at 20°C) and a preference for non-polar environments.[3] This hydrophobic ("water-fearing") nature is the primary driver of its adsorption. It readily binds to the non-polar surfaces of many common plastics through hydrophobic interactions and can also interact with the silanol groups on untreated glass surfaces.[1][2]

Q3: Which types of labware are most and least susceptible to this compound adsorption?

A3: Untreated polystyrene and standard polypropylene are highly susceptible to adsorption by hydrophobic compounds like this compound.[2] While polypropylene is often a better choice than polystyrene, significant binding can still occur.[2][4] Borosilicate glass can also adsorb compounds, but its surface can be effectively passivated. The most resistant materials are low-binding, surface-treated plastics or properly silanized glassware.[2][5]

Q4: How can I prevent adsorption without purchasing expensive low-binding labware?

A4: Several effective methods exist. You can modify your solvent by adding a small percentage of an organic solvent like methanol or acetonitrile (10-50%) or a non-ionic surfactant like Tween® 20 (e.g., 0.002-0.1%) to your aqueous solutions.[1][6][7] Additionally, you can pre-treat your glassware through a process called silanization to make the surface more inert.[8]

Q5: Can I reuse plastic tubes or pipette tips that have been exposed to this compound?

A5: It is strongly discouraged, especially for sensitive or quantitative experiments.[2] Residues of hydrophobic compounds can be difficult to remove completely with standard washing procedures and may leach into subsequent solutions, causing cross-contamination and invalidating your results. For critical applications, always use new, disposable labware.[2]

Q6: What is silanization and how does it prevent adsorption to glass?

A6: Silanization, or silylation, is a chemical process that modifies the surface of glass by reacting a silanizing agent with the active silanol (Si-OH) groups.[9] This process replaces the polar, active hydroxyl groups with a chemically inert, hydrophobic layer. This deactivates the glass surface, preventing analytes like this compound from adsorbing via polar or ionic interactions.[5][8]

Troubleshooting Guide: Low this compound Recovery

If you are experiencing inconsistent results or lower-than-expected concentrations, follow this troubleshooting workflow to diagnose and resolve potential adsorption issues.

G cluster_untreated Untreated Surfaces: High Adsorption cluster_treated Mitigation Strategies: Minimized Adsorption cluster_solvent Solvent Modification C1 This compound P1 Plastic Surface (Polypropylene) C1->P1 Hydrophobic Interaction SiOH Silanol Groups (Si-OH) C1->SiOH Polar Interaction G1 Glass Surface C2 This compound G2 Silanized Glass C2->G2 INERT S1 Solvent S2 Molecule S3 Sheath P2 Plastic Surface S2->P2 BLOCKS

References

Technical Support Center: Stability of Chloroxuron under UV/Sunlight Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Chloroxuron when exposed to UV or sunlight.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is degrading rapidly upon exposure to light. What are the primary reasons for this instability?

A1: this compound is known to be sensitive to light, particularly UV radiation.[1] This instability is due to its chemical structure, a phenylurea derivative, which can absorb light energy, leading to photochemical reactions.[2] These reactions can cause the breakdown of the molecule.

Q2: What are the main degradation products I should expect to see?

A2: The photodegradation of this compound typically proceeds through several pathways, including:

  • Demethylation: Loss of one or both methyl groups from the urea nitrogen.

  • Dearylation: Cleavage of the bond connecting the phenyl ring to the urea group.

  • Dechlorination: Removal of the chlorine atom from the chlorophenoxy group.

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.[2]

These initial by-products can be further degraded into smaller molecules.

Q3: I am observing unexpected peaks in my HPLC analysis after exposing my this compound sample to UV light. How can I identify these new peaks?

A3: The new peaks likely correspond to the photodegradation products mentioned in Q2. To identify them, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended analytical technique.[2] By analyzing the mass-to-charge ratio and fragmentation patterns of the unknown peaks, you can deduce their chemical structures.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize photodegradation, consider the following strategies:

  • Work in low-light conditions: Whenever possible, handle this compound and its solutions under amber or red light, or in a dark room.

  • Use UV-protective materials: Store solutions in amber glass vials or use containers made of UV-blocking materials.

  • Incorporate photostabilizers: For formulated products, consider adding UV absorbers or quenchers that can dissipate the light energy.

  • Control the temperature: While the primary degradation is photochemical, elevated temperatures can sometimes accelerate secondary degradation reactions.

Q5: Are there any formulation strategies to improve the photostability of this compound for commercial applications?

A5: Yes, several formulation strategies can enhance the photostability of herbicides like this compound. These include:

  • Microencapsulation: Encasing the active ingredient in a protective polymer shell can shield it from UV exposure.

  • Use of UV absorbers: Incorporating compounds that absorb UV radiation into the formulation can protect the this compound molecule.

  • Addition of antioxidants: These can quench free radicals that may be generated during the photodegradation process, thus preventing further degradation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Rapid loss of this compound concentration in solution Direct exposure to ambient or UV light.Work in a dark or low-light environment. Use amber glassware or UV-protected containers.
Inappropriate solvent that may act as a photosensitizer.Test different solvents to see if the degradation rate changes.
Appearance of multiple unknown peaks in HPLC chromatogram Photodegradation of this compound.Use HPLC-MS to identify the degradation products based on their mass spectra.
Contamination of the sample or solvent.Run a blank (solvent only) to check for contamination. Ensure proper cleaning of all glassware and equipment.
Inconsistent degradation rates between experiments Fluctuations in light intensity or wavelength.Use a calibrated and controlled light source for all experiments. Monitor and record the light intensity.
Variations in temperature.Conduct experiments in a temperature-controlled environment.
Differences in initial sample concentration.Ensure the initial concentration of this compound is consistent across all experiments.
Poor recovery of this compound from a solid matrix after UV exposure Strong adsorption of this compound or its degradation products to the matrix.Optimize the extraction procedure. Try different solvents or extraction techniques (e.g., sonication).
Incomplete extraction of the aged residue.Increase extraction time or perform sequential extractions.

Quantitative Data on this compound Photodegradation

The rate of this compound photodegradation is dependent on the wavelength and intensity of the light source, as well as the medium in which it is dissolved. Below is a summary of available data.

ParameterConditionValueReference
% Loss 300W UV source90% in 13 hours[1]
Photolysis Half-life Natural or artificial light (>250 nm)< 0.04 days[1]

Experimental Protocols

Protocol 1: General Photostability Testing of this compound in Aqueous Solution

This protocol is a general guideline for assessing the photostability of this compound in an aqueous solution, based on ICH Q1B principles.

1. Materials and Equipment:

  • This compound analytical standard

  • HPLC-grade water and acetonitrile

  • Calibrated photostability chamber with controlled UV and visible light sources (e.g., Xenon arc lamp or fluorescent lamps)

  • Quartz or borosilicate glass vials

  • Amber glass vials (for dark controls)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Dilute the stock solution with HPLC-grade water to the desired final concentration for the experiment.

  • Transfer aliquots of the final solution into transparent quartz or borosilicate glass vials for light exposure.

  • Prepare identical "dark control" samples by wrapping vials in aluminum foil or using amber glass vials.

3. Irradiation:

  • Place the transparent and dark control vials in the photostability chamber.

  • Expose the samples to a controlled light source. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Maintain a constant temperature inside the chamber to minimize thermal degradation.

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

4. Analysis:

  • Analyze the collected samples and the dark controls by HPLC-UV.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the lambda max of this compound (approximately 245 nm)

    • Injection Volume: 20 µL

  • Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve.

  • Calculate the percentage of degradation over time.

Protocol 2: Identification of Photodegradation Products using HPLC-MS

1. Sample Preparation and Irradiation:

  • Follow steps 1-3 from Protocol 1 to generate photodegraded samples.

2. HPLC-MS Analysis:

  • Analyze the samples using an HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).

  • Use a similar HPLC method as in Protocol 1, but ensure the mobile phase is compatible with the mass spectrometer (e.g., using formic acid or ammonium acetate as an additive).

  • Acquire mass spectra for the parent this compound peak and any new peaks that appear in the chromatogram of the irradiated samples.

  • Perform MS/MS (tandem mass spectrometry) on the parent ions of the unknown peaks to obtain fragmentation patterns.

3. Data Interpretation:

  • Determine the molecular weight of the degradation products from the mass spectra.

  • Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them to the known degradation pathways of this compound.

Visualizations

Chloroxuron_Photodegradation_Pathway cluster_products Primary Photodegradation Products This compound This compound C15H15ClN2O2 Demethylated Demethylated Products This compound->Demethylated Demethylation Dearylated Dearylated Products This compound->Dearylated Dearylation Dechlorinated Dechlorinated Products This compound->Dechlorinated Dechlorination Hydroxylated Hydroxylated Products This compound->Hydroxylated Hydroxylation Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare this compound Solution Light_Sample Aliquot to Transparent Vials Prep->Light_Sample Dark_Sample Aliquot to Amber Vials (Dark Control) Prep->Dark_Sample Irradiation Expose to Controlled UV/Visible Light Light_Sample->Irradiation Dark_Sample->Irradiation Sampling Withdraw Samples at Time Intervals Irradiation->Sampling HPLC Analyze by HPLC-UV/MS Sampling->HPLC Data Quantify Degradation & Identify Products HPLC->Data

References

Overcoming matrix effects in the quantification of Chloroxuron in plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Chloroxuron in plant tissues. It addresses common challenges related to matrix effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis in plant tissues, components like pigments (e.g., chlorophyll), sugars, organic acids, and lipids can be co-extracted.[3][4] These components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification—either underestimation or overestimation of the true concentration.[1]

Q2: Which sample preparation technique is recommended for minimizing matrix effects for this compound in plant tissues?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in various food and agricultural matrices, including those with high pigment content like spinach.[3][5] This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[6]

Q3: What are the common strategies to compensate for matrix effects that cannot be eliminated by sample cleanup?

A3: When sample cleanup alone is insufficient, several strategies can be employed to compensate for matrix effects:

  • Matrix-Matched Calibration: This is a highly effective approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[7] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

  • Use of Internal Standards: An isotopically labeled internal standard of this compound, if available, is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample extract and creating a calibration curve within the sample itself. While accurate, it is a laborious process.

Q4: How can I validate my analytical method for this compound quantification?

A4: Method validation ensures the reliability and accuracy of your results. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99.

  • Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentration levels. Recoveries are typically expected to be within the 70-120% range.[4]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements, which should generally be ≤20%.[4]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Troubleshooting Guide

Problem: Low recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the sample is thoroughly homogenized. Increase the shaking/vortexing time during the initial acetonitrile extraction. Check the pH of the extraction solvent, as some pesticides are pH-sensitive.
Analyte Degradation Some pesticides can degrade during extraction. Ensure the extraction is performed without undue delay and at appropriate temperatures.
Suboptimal dSPE Cleanup The choice of dSPE sorbent is critical. For highly pigmented matrices like spinach, a combination of PSA (Primary Secondary Amine) and GCB (Graphitized Carbon Black) is often used. However, GCB can sometimes adsorb planar pesticides like this compound. If low recovery is observed, consider reducing the amount of GCB or using an alternative sorbent.[3]

Problem: Significant signal suppression or enhancement in the LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Re-evaluate the dSPE cleanup step. Consider using a different combination or amount of sorbents. For particularly complex matrices, a cartridge-based SPE cleanup may provide a cleaner extract.
Co-elution of Matrix Components Optimize the chromatographic method to improve the separation of this compound from interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
High Concentration of Co-extractives Dilute the final extract with the initial mobile phase.[8] This can significantly reduce the concentration of matrix components entering the mass spectrometer, thereby minimizing their effect on the analyte's ionization. However, ensure that the dilution does not compromise the method's sensitivity.

Problem: Poor peak shape or peak splitting.

Possible Cause Troubleshooting Step
Column Overloading Inject a smaller volume of the sample extract or dilute the extract further.
Incompatible Solvent for Final Extract Ensure the solvent of the final extract is compatible with the initial mobile phase of the LC method. A mismatch can lead to poor peak shape. If necessary, evaporate the final extract and reconstitute it in the initial mobile phase.
Column Contamination Matrix components can accumulate on the analytical column over time. Implement a regular column washing procedure. The use of a guard column is also highly recommended to protect the analytical column.

Data Presentation

Table 1: Typical Performance of the QuEChERS Method for Pesticide Residue Analysis in Plant Matrices.

Parameter Typical Value Reference
Recovery70-120%[4][6]
Precision (RSD)< 20%[4][6]
Limit of Quantification (LOQ)0.005 - 0.01 mg/kg[4]

Table 2: Example LC-MS/MS Parameters for this compound Analysis.

Parameter Value
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5mM ammonium formate
Gradient Optimized for separation of this compound from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 291.1
Product Ions (m/z) 72.0, 46.1
Collision Energy Optimized for each transition

Note: These are example parameters and should be optimized for the specific instrument and application.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method (Adapted for Spinach)

This protocol is based on the widely used AOAC QuEChERS method.[3]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the plant tissue sample into a 50 mL centrifuge tube.
  • If the sample has a low water content (<80%), add an appropriate amount of deionized water to achieve approximately 80% water content.
  • Homogenize the sample using a high-speed homogenizer until a uniform consistency is achieved.

2. Extraction:

  • Add 15 mL of acetonitrile containing 1% acetic acid to the homogenized sample.
  • Add the appropriate QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB for pigmented samples).
  • Vortex for 30 seconds.
  • Centrifuge at a high speed for 2 minutes.

4. Final Extract Preparation:

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
  • The extract may be diluted with the initial mobile phase if necessary to reduce matrix effects.

Protocol 2: LC-MS/MS Analysis of this compound

1. Instrument Setup:

  • Equip the liquid chromatograph with a suitable C18 column and set the column oven temperature (e.g., 40 °C).
  • Prepare the mobile phases as described in Table 2.
  • Set up the mass spectrometer with the ESI source in positive ion mode.

2. Method Development:

  • Optimize the MS/MS parameters for this compound by infusing a standard solution. Determine the precursor ion and the most abundant and specific product ions. Optimize the collision energy for each transition.
  • Develop a chromatographic gradient that provides good separation of this compound from the matrix background and ensures a stable baseline.

3. Calibration:

  • Prepare a series of matrix-matched calibration standards by spiking blank plant tissue extract with known concentrations of a this compound standard.
  • Inject the calibration standards to generate a calibration curve.

4. Sample Analysis:

  • Inject the prepared sample extracts.
  • Quantify the amount of this compound in the samples by comparing the peak area to the matrix-matched calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization (10-15g plant tissue) Extraction 2. Acetonitrile Extraction (+ Salts) Homogenization->Extraction Add ACN & Salts Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Shake dSPE 4. Dispersive SPE Cleanup (Aliquot of Supernatant) Centrifugation1->dSPE Take Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Vortex Final_Extract 6. Final Extract Centrifugation2->Final_Extract Collect Supernatant LC_Separation 7. LC Separation (C18 Column) Final_Extract->LC_Separation Inject MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 9. Quantification (Matrix-Matched Calibration) MS_Detection->Quantification

Caption: Experimental workflow for the quantification of this compound in plant tissues.

Troubleshooting_Tree Start Inaccurate Quantification of this compound Check_Recovery Is Recovery Low? Start->Check_Recovery Check_Matrix_Effect Significant Matrix Effect? Start->Check_Matrix_Effect Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Incomplete_Extraction Incomplete Extraction? Check_Recovery->Incomplete_Extraction Yes Insufficient_Cleanup Insufficient Cleanup? Check_Matrix_Effect->Insufficient_Cleanup Yes Column_Overload Column Overload? Check_Peak_Shape->Column_Overload Yes Optimize_Extraction Optimize Extraction: - Increase shaking time - Check pH Incomplete_Extraction->Optimize_Extraction Yes Suboptimal_Cleanup Suboptimal dSPE? Incomplete_Extraction->Suboptimal_Cleanup No Modify_dSPE Modify dSPE: - Adjust GCB amount - Try alternative sorbents Suboptimal_Cleanup->Modify_dSPE Yes Improve_Cleanup Improve Cleanup: - Re-evaluate dSPE - Consider cartridge SPE Insufficient_Cleanup->Improve_Cleanup Yes Coelution Co-elution? Insufficient_Cleanup->Coelution No Optimize_LC Optimize LC Method: - Adjust gradient - Change column Coelution->Optimize_LC Yes Dilute_Extract Dilute Final Extract Coelution->Dilute_Extract Also Consider Reduce_Injection Reduce Injection Volume or Dilute Sample Column_Overload->Reduce_Injection Yes Solvent_Mismatch Solvent Mismatch? Column_Overload->Solvent_Mismatch No Reconstitute Reconstitute in Initial Mobile Phase Solvent_Mismatch->Reconstitute Yes

Caption: Troubleshooting decision tree for this compound quantification issues.

References

Refining spray application parameters for consistent Chloroxuron herbicidal effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and effective herbicidal effects with Chloroxuron.

Frequently Asked questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a selective, systemic herbicide belonging to the phenylurea class.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1] By interfering with the electron transport chain, it blocks the plant's ability to produce energy, leading to growth inhibition and eventual death of susceptible weed species.[1]

Q2: For which crops and weeds is this compound typically used?

This compound is used for the selective pre- and post-emergence control of annual broad-leaved weeds and some grasses.[1] It has been historically used in crops such as soybeans, strawberries, onions, and carrots.[1][2]

Q3: What is the recommended application timing for this compound?

For pre-emergence applications, this compound should be applied to the soil surface after planting but before weed and crop emergence.[2] For post-emergence applications, it is most effective when applied to young, actively growing weeds, typically before they reach 2 inches in height.[2]

Q4: What is the general application rate for this compound?

Application rates typically range from 1 to 4 pounds per acre (approximately 1.12 to 4.48 kg/ha ).[2] For specific crops like soybeans, a rate of 1-1.5 lb/acre is often used, while for carrots and onions, the rate may be higher at 3-4 lb/acre.[2] For strawberries, a rate of 3.5-4.5 kg active ingredient per hectare (ai/ha) is recommended.[2] Always consult the product label for specific rates for your target crop and weed spectrum.

Q5: What is the recommended spray volume for this compound application?

A water carrier volume of 25 to 40 gallons per acre (GPA) is generally recommended for conventional spray equipment.[2] Adequate spray volume is crucial for achieving uniform coverage, especially in dense weed populations or crop canopies.[3]

Troubleshooting Guide

Issue 1: Inconsistent or Poor Weed Control

Possible Causes:

  • Incorrect Application Timing: Applying this compound to weeds that are too mature or stressed can significantly reduce its efficacy.[4]

  • Environmental Conditions:

    • Rainfall: Rain shortly after a post-emergence application can wash the herbicide off the leaf surface before it is adequately absorbed.[5]

    • Temperature: Low temperatures can slow down the metabolic processes of weeds, reducing the uptake and translocation of the herbicide.[6]

    • Soil Moisture: For pre-emergence applications, adequate soil moisture is required to activate the herbicide.[6]

  • Improper Spray Solution Preparation:

    • Water Quality: Hard water or water with a high pH can negatively impact the stability and efficacy of the herbicide.[7]

    • Inadequate Agitation: this compound is available as a wettable powder (WP) which requires constant agitation in the spray tank to maintain a uniform suspension.[2]

  • Weed Resistance: Continuous use of herbicides with the same mode of action can lead to the development of resistant weed populations.[7]

Solutions:

  • Optimize Application Timing: Apply post-emergence treatments when weeds are small and actively growing. For pre-emergence applications, ensure the soil has adequate moisture for activation.

  • Monitor Weather Conditions: Avoid spraying if rain is forecasted.[5] Apply during periods of moderate temperatures (ideally 65°F to 80°F) for optimal weed control.[6]

  • Ensure Proper Spray Solution Preparation: Use clean water with a neutral or slightly acidic pH.[7] Maintain continuous agitation throughout the spraying process.[2]

  • Implement a Resistance Management Program: Rotate herbicides with different modes of action and incorporate non-chemical weed control methods.[7][8]

Issue 2: Crop Injury

Possible Causes:

  • Incorrect Application Rate: Exceeding the recommended application rate for a specific crop can lead to phytotoxicity.

  • Spray Drift: Drift of this compound onto non-target, sensitive crops can cause significant injury.

  • Application at Susceptible Crop Stage: Applying this compound during sensitive growth stages of the crop can result in injury.

  • Tank Mix Incompatibility: Mixing this compound with certain other pesticides or adjuvants can sometimes enhance its phytotoxicity to the crop.

Solutions:

  • Calibrate Sprayer Accurately: Ensure your sprayer is calibrated to deliver the correct application rate.[5]

  • Minimize Spray Drift: Use drift-reducing nozzles, lower spray pressure, and avoid spraying in windy conditions (ideal wind speed is 3 to 10 mph).[5][9]

  • Follow Label Recommendations for Crop Stage: Adhere strictly to the recommended crop growth stages for application.

  • Conduct a Jar Test: Before tank-mixing, perform a jar test to check for physical compatibility between this compound and other products.[10]

Data Presentation

Table 1: Recommended this compound Application Parameters

ParameterRecommendationNotes
Application Rate 1 - 4 lbs/acre (1.12 - 4.48 kg/ha )Varies by crop and target weed. Consult product label.[2]
Soybeans: 1 - 1.5 lbs/acre
Carrots & Onions: 3 - 4 lbs/acre
Strawberries: 3.5 - 4.5 kg ai/ha
Spray Volume 25 - 40 GPA (Gallons Per Acre)Ensure thorough coverage.[2]
Nozzle Type Flat-fan nozzlesGenerally recommended for broadcast herbicide applications.[11]
Spray Pressure 30 - 40 PSILower pressures can reduce drift.[6]
Adjuvants Non-ionic surfactant or crop oil concentrateMay improve efficacy, especially for post-emergence applications.[12]

Table 2: Influence of Environmental Factors on this compound Efficacy

FactorOptimal ConditionsPotential Issues & Mitigation
Temperature 65°F - 80°F (18°C - 27°C)Low temperatures reduce uptake; high temperatures can increase crop injury. Avoid application during extreme temperatures.[6]
Rainfall Rain-free period of at least 4-6 hours post-applicationRainfall soon after application can wash off the herbicide. Check the product label for the specific rainfast period.[5]
Wind Speed 3 - 10 mphWind speeds above 10 mph can cause significant spray drift.[9]
Soil Moisture Moist soil for pre-emergence applicationDry soil can reduce the activation and efficacy of pre-emergence herbicides.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Application Rate of this compound (Dose-Response Bioassay)

Objective: To determine the effective dose of this compound required to control a specific weed species.

Methodology:

  • Plant Culture: Grow the target weed species in pots in a greenhouse or controlled environment chamber.

  • Herbicide Application: At the 2-4 leaf stage, apply this compound at a range of doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate) using a calibrated track sprayer.[13] Include an untreated control (0x).

  • Data Collection:

    • Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.[13]

  • Data Analysis: Analyze the data using a dose-response model to calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) and the ED₅₀ (the dose required to achieve 50% weed control).

Protocol 2: Evaluating the Influence of Adjuvants on this compound Efficacy

Objective: To assess the effect of different adjuvants on the herbicidal activity of this compound.

Methodology:

  • Plant Culture: Grow the target weed species as described in Protocol 1.

  • Treatment Preparation: Prepare spray solutions of this compound at a fixed rate (e.g., the 1x field rate) with and without the addition of different adjuvants (e.g., non-ionic surfactant, crop oil concentrate) at their recommended rates. Include a control treatment with this compound alone and an untreated control.

  • Herbicide Application: Apply the treatments to the weeds at the 2-4 leaf stage using a calibrated track sprayer.

  • Data Collection and Analysis: Collect and analyze the data as described in Protocol 1 to compare the efficacy of this compound with and without adjuvants.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis A Select Target Weed Species B Pot and Grow Weeds to 2-4 Leaf Stage A->B C Prepare this compound Solutions (Dose-Response or Adjuvant Evaluation) B->C E Apply Treatments to Weeds C->E D Calibrate Track Sprayer D->E F Visual Assessment of Phytotoxicity (7, 14, 21 DAT) E->F H Statistical Analysis (e.g., Dose-Response Modeling) F->H G Biomass Harvest and Dry Weight Measurement (21 DAT) G->H

Caption: Experimental workflow for evaluating this compound efficacy.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions Start Inconsistent This compound Efficacy CheckTiming Was Application Timing Correct? Start->CheckTiming CheckWeather Were Environmental Conditions Optimal? Start->CheckWeather CheckPrep Was Spray Solution Prepared Correctly? Start->CheckPrep CheckTiming->CheckWeather Yes AdjustTiming Adjust Future Application Timing CheckTiming->AdjustTiming No CheckWeather->CheckPrep Yes MonitorWeather Monitor Weather Forecasts Closely CheckWeather->MonitorWeather No ImprovePrep Improve Water Quality & Agitation CheckPrep->ImprovePrep No CheckResistance Consider Weed Resistance Testing CheckPrep->CheckResistance Yes

Caption: Troubleshooting logic for inconsistent this compound effects.

References

Strategies to stabilize Chloroxuron for long-term laboratory storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term laboratory storage and stability of Chloroxuron. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a phenylurea herbicide that presents as an odorless and colorless powder or white crystals.[1] It is known for its stability under normal conditions but is sensitive to light.[1] It has a low solubility in water but is soluble in various organic solvents.

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound are:

  • Photodegradation: Exposure to UV light can cause rapid degradation. A 300W ultraviolet source has been shown to cause a 90% loss in 13 hours under controlled conditions.[1] The photolysis half-life in natural or artificial light is very short, at less than 0.04 days.[1]

  • Hydrolysis: While generally stable, this compound can be hydrolyzed to 4-(p-chlorophenoxy)aniline under strongly acidic or alkaline conditions.[1] However, the process is very slow under less extreme conditions, with a reported half-life of over 1000 days.[1]

  • Thermal Stress: When heated to decomposition, this compound emits toxic fumes of chlorine and nitrogen oxides.[1]

  • Microbial Degradation: In soil and water, microorganisms can contribute to the breakdown of this compound.

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place. It is crucial to protect it from light. A wettable powder formulation of this compound has been noted to have no hygroscopic tendencies, making it suitable for long-term storage, even in tropical climates.[1]

Q4: How should I prepare and store this compound solutions?

A4: The choice of solvent and storage temperature is critical for the stability of this compound in solution.

  • Solvents: Acetonitrile and methanol are commonly used solvents.

  • Storage Temperature: For optimal stability, it is recommended to store stock solutions at low temperatures. Storage at -20°C is suitable for short-to-medium term (e.g., up to 1 month), while for longer-term storage (e.g., up to 6 months), -80°C is recommended. Always aliquot the solution to prevent repeated freeze-thaw cycles.

Q5: Are there any known chemical stabilizers for this compound?

A5: Currently, there is limited specific information in scientific literature regarding chemical agents that stabilize this compound against degradation in laboratory storage. While some adjuvants are termed "stabilizing agents" in agricultural formulations, their function is primarily to enhance the application and effectiveness of the herbicide (e.g., by increasing viscosity) rather than preventing chemical decomposition in storage. The most effective strategy for long-term stability is the strict control of storage conditions, particularly temperature and light exposure.

Summary of Stability Data

ParameterConditionResultCitation
Photodegradation 300W UV light90% loss in 13 hours[1]
Natural/artificial light (>250 nm)Half-life < 0.04 days[1]
Hydrolysis Strong acids and alkalisDecomposes to 4-(p-chlorophenoxy)aniline[1]
pH 1 at 30°CNo significant hydrolysis observed[1]
GeneralHalf-life: 1208 to 4583 days[1]
Physical Form Wettable PowderNon-hygroscopic, suitable for long-term storage[1]
Solution Storage Stock Solution-20°C for 1 month; -80°C for 6 months

Experimental Protocols

Protocol for Long-Term Stability Testing of this compound

This protocol outlines a typical workflow for assessing the stability of a this compound standard (solid or in solution) over time.

  • Initial Analysis (Time 0):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile) at a known concentration.

    • Perform an initial analysis using a validated stability-indicating HPLC-UV method (see details below) to determine the initial concentration and purity. This serves as the baseline.

    • Record the chromatogram, noting the peak area and retention time of the main this compound peak and any impurity peaks.

  • Sample Storage:

    • Divide the solid material or stock solution into multiple aliquots in appropriate containers (e.g., amber glass vials with PTFE-lined caps) to avoid repeated sampling from the same container.

    • Store the aliquots under various conditions to be tested (e.g., 25°C/60% RH, 40°C/75% RH for accelerated testing, 4°C, -20°C, and exposure to UV light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term studies; 1, 3, 6 months for accelerated studies), retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using the same HPLC-UV method as in the initial analysis.

  • Data Evaluation:

    • Compare the chromatograms from each time point to the initial (Time 0) chromatogram.

    • Calculate the percentage of this compound remaining.

    • Monitor for the appearance of new peaks or an increase in the area of existing impurity peaks, which would indicate degradation.

    • Assess physical properties such as appearance, color, and solubility.

Recommended HPLC-UV Method for Stability Indicating Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Dissolve this compound in acetonitrile to prepare a standard solution of known concentration.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Chromatography: Poor Peak Shape (Tailing) - Secondary interactions with the column. - Mismatch between injection solvent and mobile phase. - Column overload or degradation.- Use a mobile phase with a lower pH. - Ensure the injection solvent is weaker than or matches the initial mobile phase. - Reduce injection volume or sample concentration. - Replace the column.
Chromatography: Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuating column temperature. - Column aging or contamination.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for stable temperature. - Flush the column with a strong solvent or replace it.
Unexpected Peaks in Chromatogram - Contamination of solvent, glassware, or sample. - Degradation of this compound. - Carryover from previous injections.- Use high-purity solvents and clean glassware. - Prepare fresh samples and store them properly (cool and dark). - Run a blank injection to check for carryover.
Precipitation in Stored Solution - Low solubility at storage temperature. - Solvent evaporation.- Gently warm and sonicate the solution to redissolve the precipitate. - Ensure vials are tightly sealed. - Consider using a co-solvent system if solubility is an issue.

Visualizations

experimental_workflow cluster_prep 1. Preparation & Initial Analysis cluster_storage 2. Storage Conditions cluster_analysis 3. Stability Monitoring cluster_eval 4. Data Evaluation prep Prepare this compound Stock Solution t0 Time 0 HPLC Analysis (Baseline Purity & Concentration) prep->t0 storage_conditions Aliquot and Store Samples: - Long-Term (25°C) - Accelerated (40°C) - Refrigerated (4°C) - Frozen (-20°C) - Light Exposure t0->storage_conditions timepoint Retrieve Samples at Predetermined Time Points storage_conditions->timepoint hplc_analysis HPLC Analysis timepoint->hplc_analysis data_eval Compare to Time 0: - Assay (% Remaining) - Impurity Profile - Physical Appearance hplc_analysis->data_eval

Caption: Workflow for a long-term stability study of this compound.

degradation_pathway cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Strong Acid/Base) This compound This compound photo_products Demethylated Derivatives Hydroxylated Compounds This compound->photo_products Fast hydrolysis_product 4-(4-chlorophenoxy)aniline This compound->hydrolysis_product Slow

Caption: Primary degradation pathways for this compound.

References

Resolving peak tailing issues in gas chromatography analysis of Chloroxuron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography (GC) analysis of Chloroxuron, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, and the latter half of the peak is broader than the front half.[1] In the analysis of this compound, peak tailing can lead to several issues, including:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification and quantification difficult.[2]

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to underestimation of the analyte concentration.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.

A tailing factor or asymmetry factor greater than 1.5 is a strong indicator that you need to investigate the cause of the tailing.[2]

Q2: My this compound peak is tailing. What are the most common causes?

Peak tailing in the GC analysis of this compound, a phenylurea herbicide, can stem from several factors, often related to its chemical nature and the GC system's condition. The most common causes include:

  • Active Sites in the GC System: this compound, being a polar compound, is prone to secondary interactions with active sites within the GC system.[3] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the injector liner, column, or fittings.[3]

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with this compound, causing tailing.[4]

  • Improper GC System Setup: Physical issues like a poorly cut column, incorrect column installation depth in the inlet or detector, or the presence of dead volumes can disrupt the carrier gas flow path, leading to tailing for all compounds, including this compound.[2][3]

  • Thermal Degradation: Phenylurea herbicides can be thermally labile, meaning they can degrade at high temperatures in the GC injector.[5] This degradation can result in broader, tailing peaks or the appearance of degradation product peaks that can be mistaken for tailing.[6]

  • Inappropriate Injection Parameters: Sub-optimal injection parameters, such as an excessively high injector temperature, slow injection speed, or an unsuitable injection mode, can contribute to peak tailing.[7]

Q3: How can I differentiate between chemical and physical causes of peak tailing?

A simple way to diagnose the root cause is to observe the chromatogram:

  • If only the this compound peak (and other polar or active compounds) is tailing: The issue is likely chemical in nature, pointing towards active sites or column contamination.[8]

  • If all peaks in the chromatogram are tailing: The problem is more likely a physical issue related to the flow path, such as an improper column installation or a leak.[8]

Troubleshooting Guide: Resolving this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound analysis.

Step 1: Initial Assessment and Quick Checks

Before making significant changes to your method, perform these initial checks:

  • Review Injection Technique: For manual injections, ensure a fast and consistent injection. For autosamplers, check the syringe condition and injection speed settings.

  • Inspect the Syringe: Look for any contamination or damage to the syringe needle.

  • Check Gas Flows: Verify that the carrier gas flow rate and, if applicable, the split flow are at the setpoints.

Step 2: Systematic Troubleshooting Workflow

If the initial checks do not resolve the issue, follow this systematic workflow. A visual representation of this workflow is provided in the diagram below.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound q1 Are ALL peaks tailing? start->q1 physical_issues Suspect Physical/Flow Path Issue q1->physical_issues Yes chemical_issues Suspect Chemical/Activity Issue q1->chemical_issues No check_column_install 1. Check Column Installation (Depth, Ferrule) physical_issues->check_column_install check_column_cut 2. Inspect Column Cut (Clean & Square) check_column_install->check_column_cut check_leaks 3. Perform Leak Check check_column_cut->check_leaks resolved Peak Tailing Resolved check_leaks->resolved inlet_maintenance 1. Inlet Maintenance (Replace Liner & Septum) chemical_issues->inlet_maintenance trim_column 2. Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column optimize_temp 3. Optimize Injector Temperature (Lower Temperature) trim_column->optimize_temp optimize_temp->resolved

Caption: A systematic workflow for troubleshooting peak tailing in this compound GC analysis.

Step 3: Detailed Troubleshooting Actions

If all peaks are tailing (Physical/Flow Path Issues):

  • Verify Column Installation:

    • Action: Ensure the column is installed at the correct depth in both the injector and detector as per the instrument manufacturer's guidelines.[2] An incorrect depth can create dead volume, leading to peak tailing.[3]

    • Tip: Check that the ferrule is correctly seated and not overtightened, which can crush the column.

  • Inspect the Column Cut:

    • Action: A poor column cut can disrupt the flow of carrier gas.[2] Re-cut the column inlet, ensuring a clean, square cut with no jagged edges or silica shards. A magnifying lens can be helpful for inspection.[7]

  • Perform a Leak Check:

    • Action: Leaks in the system, particularly around the injector, can cause broad and tailing peaks. Perform an electronic leak check of the system.

If only the this compound peak is tailing (Chemical/Activity Issues):

  • Perform Inlet Maintenance:

    • Action: The injector liner is a common source of active sites and contamination.[9] Replace the inlet liner with a new, deactivated liner. Also, replace the septum, as septum particles can be a source of contamination.[9]

    • Tip: Using a liner with glass wool can help trap non-volatile residues, but the wool itself can become active over time.

  • Trim the Column Inlet:

    • Action: If inlet maintenance doesn't solve the problem, the front section of the column may be contaminated. Trim 10-20 cm from the inlet of the column.[4] This removes the most contaminated part of the column.

  • Optimize Injector Temperature:

    • Action: this compound's potential thermal lability means a high injector temperature can cause degradation, mimicking peak tailing.[6] Try reducing the injector temperature in 10-20 °C increments to find the lowest temperature that allows for efficient volatilization without degradation.

    • Tip: For highly sensitive compounds, consider using a cool on-column or programmed temperature vaporization (PTV) inlet if available.[5]

Experimental Protocols

Protocol 1: Recommended GC-MS Parameters for this compound Analysis

This protocol provides a starting point for the GC-MS analysis of this compound, optimized to minimize peak tailing.

ParameterRecommended SettingRationale
Injector
Injector TypeSplit/SplitlessCommon and versatile.
Injection ModeSplitlessFor trace-level analysis to maximize sensitivity.
Injector Temperature210 - 250 °CStart at the lower end to minimize thermal degradation.[10]
Injection Volume1 µLTo prevent column overload.
LinerDeactivated, single taper with glass woolInert surface to reduce active sites. Wool helps with vaporization and trapping non-volatiles.[9]
Column
Column Type5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)A common, robust phase for pesticide analysis.
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing good resolution and capacity.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Optimal for good peak shape and separation.
Oven Program
Initial Temperature60 °C (hold for 1 min)To focus the analytes at the head of the column.[10]
Ramp 125 °C/min to 200 °CA moderate ramp rate.
Ramp 210 °C/min to 280 °C (hold for 5 min)A slower ramp for eluting higher boiling compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for GC-MS.
Ion Source Temp.230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)For higher sensitivity and selectivity. Monitor characteristic this compound ions.
Protocol 2: Inlet Maintenance Procedure

Regular inlet maintenance is crucial for preventing peak tailing.

  • Cool Down the Injector: Ensure the injector temperature is at a safe level (below 50 °C) before performing any maintenance.

  • Turn Off Gases: Turn off the carrier and split vent flows.

  • Remove Septum and Liner: Unscrew the septum nut and remove the old septum. Use liner removal tools to carefully extract the injector liner.

  • Inspect and Clean: Visually inspect the injector port for any visible contamination. If necessary, gently clean it with a solvent-moistened swab.

  • Install New Components: Place a new, deactivated liner and O-ring into the injector. Install a new septum and tighten the septum nut to the manufacturer's recommendation (do not overtighten).

  • Restore Conditions and Leak Check: Restore gas flows and heat the injector to the setpoint. Perform a leak check to ensure a proper seal.

  • Conditioning: After maintenance, it is good practice to condition the system by making a few solvent injections before running samples.

Data Presentation

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Action
All Peaks Tailing Improper Column InstallationRe-install column at the correct depth.
Poor Column CutRe-cut the column inlet to be clean and square.
System LeakPerform a leak check and fix any leaks.
Only this compound Peak Tailing Active Sites in LinerReplace the injector liner with a new, deactivated one.
Column ContaminationTrim 10-20 cm from the column inlet.
Thermal DegradationReduce the injector temperature.
Column OverloadReduce injection volume or sample concentration.[11]

Mandatory Visualization

Logical_Relationships Logical Relationships in Peak Tailing Causes peak_tailing This compound Peak Tailing chemical Chemical Interactions peak_tailing->chemical physical Physical/Mechanical Issues peak_tailing->physical cause_cat Primary Causes active_sites Active Sites (Liner, Column) chemical->active_sites contamination Column Contamination chemical->contamination thermal_degradation Thermal Degradation chemical->thermal_degradation column_install Improper Column Installation physical->column_install poor_cut Poor Column Cut physical->poor_cut dead_volume Dead Volume physical->dead_volume

Caption: Key causes of peak tailing categorized into chemical and physical/mechanical issues.

References

Validation & Comparative

Comparative study of the herbicidal efficacy of Chloroxuron versus Diuron on aquatic weeds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the herbicidal efficacy, mechanisms of action, and experimental evaluation of two phenylurea-based herbicides on aquatic weeds.

Introduction

Effective management of invasive aquatic weeds is critical for maintaining the ecological balance and utility of water bodies. Phenylurea herbicides, a class of compounds that inhibit photosynthesis, have been employed for broad-spectrum weed control. This guide provides a comparative study of two such herbicides, Chloroxuron and Diuron, focusing on their efficacy against aquatic weeds. While both herbicides share a common mechanism of action, differences in their chemical structure can influence their effectiveness, environmental fate, and non-target organism toxicity. This analysis is intended for researchers, scientists, and environmental management professionals.

Mechanism of Action: Inhibition of Photosystem II

Both this compound and Diuron exert their herbicidal effects by disrupting photosynthesis at the photosystem II (PSII) complex in plants.[1][2][3] Specifically, they bind to the D1 protein within the PSII complex, blocking the electron transport chain.[2] This interruption prevents the conversion of light energy into chemical energy in the form of ATP and NADPH, which are essential for carbon dioxide fixation and subsequent plant growth.[2][3] The blockage of electron flow leads to the production of reactive oxygen species, causing rapid cellular damage and ultimately, plant death.[2][4]

G cluster_photosynthesis Photosystem II Electron Transport Chain cluster_herbicides Herbicidal Action cluster_effects Physiological Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA QB QB (D1 Protein) QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool QB->Block Inhibition This compound This compound This compound->Block Binds to D1 Protein Diuron Diuron Diuron->Block Binds to D1 Protein ATP_NADPH ATP & NADPH Production Halted ROS Reactive Oxygen Species Production Plant_Death Plant Death ATP_NADPH->Plant_Death ROS->Plant_Death

Figure 1: Signaling pathway of this compound and Diuron inhibiting Photosystem II.

Comparative Efficacy on Aquatic Weeds

While both herbicides are effective against a range of broadleaf weeds and grasses, the availability of specific efficacy data for aquatic environments varies significantly between the two compounds.

Diuron: Established Aquatic Herbicide

Diuron has a documented history of use as an effective algaecide and herbicide for controlling submerged and floating aquatic weeds.[5][6] Field trials have demonstrated its effectiveness against species such as bladderwort (Utricularia spp.), naiad (Najas spp.), pondweed (Potamogeton spp.), watershield (Brasenia schreberi), white waterlily (Nymphaea odorata), parrotfeather (Myriophyllum aquaticum), spikerush (Eleocharis spp.), and pickerelweed (Pontederia cordata).[7] However, it has been found to be less effective against muskgrass (Chara spp.), duckweed (Lemna spp.), and lizardtail (Saururus cernuus).[7]

This compound: Limited Aquatic Data

In contrast, there is a notable scarcity of published data on the herbicidal efficacy of this compound specifically on aquatic weeds. Historically, its primary application has been in terrestrial agriculture for crops like soybeans, strawberries, and onions.[8][9] Due to environmental concerns, its use has been discontinued in some regions, further limiting recent research into its aquatic applications.

Quantitative Efficacy Data

To provide a quantitative comparison, data on the half-maximal effective concentration (EC50) for the common aquatic weed, duckweed (Lemna minor), is presented below. It is important to note the absence of directly comparable EC50 data for this compound on Lemna minor in the reviewed literature.

HerbicideAquatic Weed SpeciesEndpointEC50 Value (µg/L)Reference
DiuronLemna minorFrond Number59.2[10]
DiuronLemna gibbaFrond Number52.2[10]
DiuronLemna minorGrowth Inhibition (IC50)25[7]
This compound Lemna minor Frond Number/Growth Data Not Available

Experimental Protocols

Standardized methods are crucial for accurately assessing the efficacy of herbicides on aquatic plants. The following outlines a general experimental protocol for a static herbicide bioassay with aquatic macrophytes, based on guidelines from organizations such as the OECD and EPA.[1][2][6][11][12][13]

Objective: To determine the EC50 of a herbicide on a target aquatic plant species.

1. Test Organism Culture:

  • Healthy, axenic cultures of the target aquatic plant (e.g., Lemna minor) are maintained in a suitable nutrient medium (e.g., Hoagland's solution) under controlled laboratory conditions (e.g., 24 ± 2°C, continuous illumination of 60-120 µmol/m²/s).

2. Test Substance Preparation:

  • A stock solution of the herbicide is prepared in a suitable solvent (e.g., acetone, dimethyl sulfoxide) if the herbicide is not readily water-soluble.

  • A series of test concentrations are prepared by diluting the stock solution with the culture medium. A control group (medium only) and a solvent control group (medium with the highest concentration of solvent used) are included.

3. Experimental Setup:

  • The bioassay is conducted in glass beakers or flasks.

  • A specific number of healthy, uniform plants or fronds are introduced into each test vessel containing the prepared herbicide solutions.

  • Each treatment and control group should have a minimum of three replicates.

4. Incubation:

  • The test vessels are incubated under the same controlled conditions as the stock cultures for a defined period, typically 7 days for Lemna species.

5. Data Collection and Analysis:

  • At the end of the exposure period, various endpoints are measured, such as frond number, frond area, dry weight, or chlorophyll content.

  • The percentage inhibition of growth for each concentration is calculated relative to the control.

  • The EC50 value (the concentration causing 50% inhibition) and its 95% confidence intervals are determined using appropriate statistical methods, such as probit analysis or logistic regression.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Culture of Test Organism (e.g., Lemna minor) C Inoculation of Test Vessels A->C B Preparation of Herbicide Stock and Test Concentrations B->C D Incubation under Controlled Conditions (7 days) C->D E Measurement of Endpoints (Frond number, Biomass) D->E F Calculation of Percent Inhibition E->F G Determination of EC50 Value F->G

Figure 2: General workflow for an aquatic herbicide bioassay.

Conclusion

Based on the available scientific literature, Diuron is a well-documented herbicide for the control of a variety of aquatic weeds, with established efficacy data for several species. In contrast, this compound, while sharing the same mode of action, has been primarily developed and studied for terrestrial applications. The significant lack of data on its efficacy against aquatic plants makes a direct and comprehensive comparison with Diuron challenging.

For researchers and environmental managers, Diuron presents a more predictable option for aquatic weed control, backed by a larger body of research. Future studies are needed to evaluate the potential of this compound as an aquatic herbicide and to generate the necessary efficacy and ecotoxicological data to allow for a thorough comparative assessment. Such research would be essential to broaden the range of available tools for the integrated management of invasive aquatic vegetation.

References

Utilizing Chloroxuron as a Reference Standard in High-Throughput Herbicide Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chloroxuron and its utility as a reference standard in high-throughput herbicide screening. We will delve into its performance characteristics alongside alternative standards, supported by experimental data and detailed protocols.

Introduction to this compound and Photosystem II Inhibitors

This compound is a phenylurea herbicide that functions by inhibiting photosynthesis in susceptible plants.[1] Its mode of action targets Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain.[2][3] By binding to the D1 protein within the PSII complex, this compound blocks electron flow, leading to a halt in ATP and NADPH production, the generation of reactive oxygen species, and ultimately, plant cell death.[2][3] This well-defined mechanism makes this compound and other PSII inhibitors valuable as reference standards in herbicide discovery screens to identify new chemical entities with similar modes of action.

Performance Comparison of PSII-Inhibiting Herbicide Standards

In high-throughput screening (HTS), a reference standard is crucial for validating assay performance and providing a benchmark against which to compare the activity of test compounds. The ideal reference standard exhibits high potency, a clear dose-response relationship, and a mode of action relevant to the screening target. This section compares this compound with other commonly used PSII-inhibiting herbicides that can serve as reference standards.

The inhibitory activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

Herbicide StandardChemical ClassTarget SpeciesIC50 (µmol/L)Reference
This compound PhenylureaNot SpecifiedData not readily available
Diuron PhenylureaSpinach Chloroplasts1.9[4]
Linuron PhenylureaNot SpecifiedData not readily available
Atrazine TriazinePhytoplanktonEC50 ~0.1-1[5][6]
N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamideBenzamideSpinach Chloroplasts2.0[4]

Note: The efficacy of herbicides can vary significantly based on the target species, experimental conditions, and the specific endpoint measured (e.g., growth inhibition vs. inhibition of photosynthetic activity). The data presented here are for comparative purposes. Direct, head-to-head comparisons under identical experimental conditions are recommended for the most accurate assessment.

Experimental Protocols

A key method for evaluating PSII-inhibiting herbicides in a high-throughput format is the chlorophyll fluorescence assay. This non-invasive technique measures the fluorescence emitted by chlorophyll, which is directly related to the efficiency of photosynthetic electron transport. Inhibition of PSII by a herbicide leads to an increase in chlorophyll fluorescence, providing a quantifiable measure of herbicidal activity.

High-Throughput Chlorophyll Fluorescence Assay Protocol

This protocol is designed for a 96-well plate format, suitable for HTS.

1. Plant Material and Growth Conditions:

  • Grow a suitable indicator plant species (e.g., Arabidopsis thaliana, spinach, or a susceptible weed species) under controlled environmental conditions (e.g., 16-hour photoperiod, 22°C).

  • Use young, healthy plants at a consistent growth stage (e.g., 2-3 true leaves) for all experiments to ensure uniformity.

2. Preparation of Test Plates:

  • Prepare stock solutions of this compound (as the reference standard), alternative standards (e.g., Diuron, Linuron, Atrazine), and test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial dilutions of the stock solutions to create a dose-response curve. Include a solvent-only control.

  • The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid phytotoxicity.

3. Herbicide Application:

  • Excise leaf discs from the indicator plants using a cork borer and place one disc in each well of the 96-well plate containing the herbicide dilutions.

  • Alternatively, for whole-plant assays, spray the plants with the respective herbicide solutions.

4. Incubation and Dark Adaptation:

  • Incubate the plates under light for a defined period (e.g., 1-4 hours) to allow for herbicide uptake and action.

  • Following the light incubation, dark-adapt the leaf discs or plants for at least 20-30 minutes. This step is crucial for obtaining accurate measurements of minimal (F₀) and maximal (Fm) fluorescence.

5. Chlorophyll Fluorescence Measurement:

  • Use a microplate-reading fluorometer equipped for chlorophyll fluorescence measurements.

  • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

  • Measure the maximal fluorescence (Fm) by applying a saturating pulse of high-intensity light.

  • The variable fluorescence (Fv) is calculated as Fv = Fm - F₀.

  • The maximum quantum yield of PSII photochemistry (Fv/Fm) is calculated as (Fm - F₀) / Fm.

6. Data Analysis:

  • Plot the Fv/Fm values against the logarithm of the herbicide concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R).

  • Determine the IC50 value for each compound from the fitted curve. This value represents the concentration of the herbicide that causes a 50% reduction in the Fv/Fm ratio compared to the untreated control.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of PSII inhibitors and a typical HTS workflow.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_inhibition Mechanism of Inhibition cluster_consequences Consequences LHCII Light-Harvesting Complex II PSII Photosystem II (PSII) Reaction Center (P680) LHCII->PSII Light Energy Pheo Pheophytin PSII->Pheo Electron ROS Reactive Oxygen Species (ROS) Production PSII->ROS QA Plastoquinone A (QA) Pheo->QA Electron QB Plastoquinone B (QB) QA->QB Electron Cytb6f Cytochrome b6f Complex QB->Cytb6f Reduced Plastoquinone NoATP ATP Synthesis Inhibited QB->NoATP NoNADPH NADPH Synthesis Inhibited QB->NoNADPH This compound This compound This compound->QB Binds to D1 protein, blocking electron transfer PlantDeath Plant Death NoATP->PlantDeath NoNADPH->PlantDeath ROS->PlantDeath HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Library Compound Library Plate_Preparation Prepare 96-well Plates (Serial Dilutions) Compound_Library->Plate_Preparation Reference_Standard Reference Standard (e.g., this compound) Reference_Standard->Plate_Preparation Incubation Incubate Plates Plate_Preparation->Incubation Plant_Material Prepare Plant Material (e.g., Leaf Discs) Plant_Material->Incubation Dark_Adaptation Dark Adapt Plates Incubation->Dark_Adaptation Fluorescence_Reading Read Chlorophyll Fluorescence Dark_Adaptation->Fluorescence_Reading Data_Processing Process Raw Data (Calculate Fv/Fm) Fluorescence_Reading->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Hit_Identification Identify 'Hit' Compounds IC50_Determination->Hit_Identification

References

Assessing the Cross-Reactivity of Phenylurea Herbicide Antibodies: A Comparative Guide for Chloroxuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity for the phenylurea herbicide Chloroxuron and its structural analogs. Due to the limited availability of specific quantitative cross-reactivity data for anti-Chloroxuron antibodies in publicly accessible literature, this guide utilizes data from antibodies developed for structurally similar and commonly studied phenylurea herbicides, such as Chlortoluron and Diuron, as a predictive framework. This approach allows for an informed assessment of potential cross-reactivity, which is a critical parameter in the development of specific and reliable immunoassays for environmental monitoring and food safety applications.

Introduction to Phenylurea Herbicides and Antibody Specificity

Phenylurea herbicides are a class of chemical compounds widely used in agriculture to control weed growth. They act by inhibiting photosynthesis in target plants. This compound, chemically N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea, is a member of this family. The development of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of these herbicides offers a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods.

A key performance characteristic of any immunoassay is the specificity of the antibody used. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, in this case, this compound. This can lead to inaccurate quantification and false-positive results. Therefore, a thorough assessment of antibody cross-reactivity with other phenylurea herbicides is essential for the validation of any new immunoassay.

Experimental Methodologies

The development of a specific immunoassay for a small molecule like this compound involves several key experimental stages: hapten synthesis, immunogen preparation, antibody production, and the development of a competitive ELISA.

Hapten Synthesis and Immunogen Preparation

Small molecules like this compound are not immunogenic on their own and need to be conjugated to a larger carrier protein to elicit an immune response. This two-part molecule is known as an immunogen.

Experimental Protocol: Synthesis of a this compound Hapten and Conjugation to a Carrier Protein

  • Hapten Synthesis: A derivative of this compound containing a functional group (e.g., a carboxyl group) is synthesized to serve as a linker to the carrier protein. This is a crucial step as the position of the linker can influence the specificity of the resulting antibodies.

  • Activation of the Hapten: The carboxyl group on the hapten is activated, often using the N-hydroxysuccinimide (NHS) ester method, to make it reactive towards the amine groups on the carrier protein.

  • Conjugation to Carrier Protein: The activated hapten is then covalently coupled to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting this compound-protein conjugate serves as the immunogen.

  • Characterization: The successful conjugation is confirmed and the hapten-to-protein ratio is determined using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

G cluster_0 Hapten Synthesis & Activation cluster_1 Immunogen Preparation This compound This compound Derivative (with linker) Activation Activation of Linker (e.g., NHS ester) This compound->Activation Conjugation Conjugation Reaction Activation->Conjugation CarrierProtein Carrier Protein (e.g., BSA, KLH) CarrierProtein->Conjugation Immunogen This compound-Protein Conjugate (Immunogen) Conjugation->Immunogen

Figure 1: Workflow for Immunogen Preparation.
Competitive Indirect ELISA for Cross-Reactivity Assessment

A competitive indirect ELISA is a common format for quantifying small molecules like herbicides. In this assay, the free analyte (this compound or a related compound) in the sample competes with a coating antigen (a this compound-protein conjugate different from the immunogen) for binding to a limited amount of specific antibody.

Experimental Protocol: Competitive Indirect ELISA

  • Coating: Microtiter plates are coated with a this compound-ovalbumin (OVA) conjugate.

  • Blocking: Any remaining protein-binding sites on the plate are blocked using a blocking agent like non-fat dry milk or BSA.

  • Competition: A mixture of the anti-Chloroxuron antibody and either the standard this compound solution or a solution of a potential cross-reactant is added to the wells. The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove any unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

G cluster_0 Assay Steps cluster_1 Principle Coating 1. Coat Plate with This compound-OVA Blocking 2. Block Plate Coating->Blocking Competition 3. Add Antibody + (this compound or Cross-Reactant) Blocking->Competition Washing1 4. Wash Competition->Washing1 Analyte Free Analyte (this compound or Cross-Reactant) Detection 5. Add Enzyme-linked Secondary Antibody Washing1->Detection Washing2 6. Wash Detection->Washing2 Substrate 7. Add Substrate Washing2->Substrate Measure 8. Measure Signal Substrate->Measure Antibody Anti-Chloroxuron Antibody Analyte->Antibody Competes for binding CoatedAntigen Coated this compound-OVA CoatedAntigen->Antibody Competes for binding

Figure 2: Workflow for Competitive Indirect ELISA.

Cross-Reactivity Data

The following tables summarize the cross-reactivity data for antibodies raised against phenylurea herbicides that are structurally similar to this compound. This data provides an indication of the potential cross-reactivity profile of an anti-Chloroxuron antibody.

Table 1: Cross-Reactivity of an Anti-Chlortoluron Antibody with Other Phenylurea Herbicides

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
Chlortoluron N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea0.1 100
ChlorbromuronN'-(4-Bromo-3-chlorophenyl)-N-methoxy-N-methylurea2.54.0
IsoproturonN'-(4-Isopropylphenyl)-N,N-dimethylurea5.02.0
MetoxuronN'-(3-Chloro-4-methoxyphenyl)-N,N-dimethylurea10.01.0
DiuronN'-(3,4-Dichlorophenyl)-N,N-dimethylurea>100<0.1
LinuronN'-(3,4-Dichlorophenyl)-N-methoxy-N-methylurea>100<0.1

Data is hypothetical and for illustrative purposes, based on typical findings in published literature.

Table 2: Cross-Reactivity of an Anti-Diuron Antibody with Other Phenylurea Herbicides

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Diuron N'-(3,4-Dichlorophenyl)-N,N-dimethylurea5.0 100
LinuronN'-(3,4-Dichlorophenyl)-N-methoxy-N-methylurea25.020.0
MonuronN'-(4-Chlorophenyl)-N,N-dimethylurea50.010.0
ChlortoluronN'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea>500<1.0
IsoproturonN'-(4-Isopropylphenyl)-N,N-dimethylurea>500<1.0
This compoundN'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea>500<1.0

Data is hypothetical and for illustrative purposes, based on typical findings in published literature.

Comparative Analysis and Discussion

The cross-reactivity of an antibody is determined by its ability to recognize specific structural features of the target molecule. For phenylurea herbicides, these features include the substituted phenyl ring and the dimethylurea or methoxymethylurea group.

From the data presented, several trends can be observed:

  • High Specificity is Achievable: With careful hapten design and antibody selection, it is possible to produce antibodies with high specificity for the target herbicide.

  • Structural Similarity Drives Cross-Reactivity: Compounds with greater structural similarity to the immunizing hapten exhibit higher cross-reactivity. For example, an anti-Diuron antibody shows significant cross-reactivity with Linuron and Monuron, which share a similar dichlorophenyl or chlorophenyl group.

  • Substitutions on the Phenyl Ring are Critical: The nature and position of substituents on the phenyl ring are major determinants of antibody recognition. The presence of a 4-chlorophenoxy)phenyl group in this compound is a unique feature that would likely lead to low cross-reactivity with antibodies raised against other phenylureas that lack this moiety, as suggested by the hypothetical data for the anti-Diuron antibody.

G cluster_0 Structural Similarity cluster_1 Antibody Binding High_Sim High Structural Similarity to Immunizing Hapten High_CR High Cross-Reactivity High_Sim->High_CR Leads to Low_Sim Low Structural Similarity to Immunizing Hapten Low_CR Low Cross-Reactivity (High Specificity) Low_Sim->Low_CR Leads to

Figure 3: Relationship between Structural Similarity and Cross-Reactivity.

Conclusion

A Comparative Analysis of the Metabolic Degradation of Chloroxuron and Chlortoluron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic degradation pathways of two phenylurea herbicides, Chloroxuron and Chlortoluron. While both compounds share structural similarities that lead to analogous degradation steps, key differences in their metabolism, particularly regarding the specific enzymes involved and the extent of scientific investigation, are highlighted. This document summarizes the available experimental data, outlines relevant experimental protocols, and presents visual diagrams of the metabolic pathways and experimental workflows.

Metabolic Degradation Pathways

The metabolic degradation of both this compound and Chlortoluron primarily involves modifications to the urea side chain and the aromatic ring. These biotransformations are largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Chlortoluron Degradation Pathway

The metabolism of Chlortoluron is well-documented and proceeds through two main reactions: N-demethylation and hydroxylation of the tolyl group. Successive removal of the two methyl groups from the urea moiety leads to the formation of monodemethylated and didemethylated Chlortoluron. Concurrently, the methyl group on the aromatic ring can be hydroxylated. In humans, cytochrome P450 3A4 (CYP3A4) has been identified as a key enzyme in the metabolism of Chlortoluron, producing four main metabolites: hydroxylated-N-monodemethylated, hydroxylated ring methylated, N-didemethylated, and N-monodemethylated products.[1] In some organisms, further oxidation of the hydroxymethyl group to a carboxylic acid can occur.[2]

G Chlortoluron Chlortoluron Monodemethyl_Chlortoluron N-monodemethyl Chlortoluron Chlortoluron->Monodemethyl_Chlortoluron N-demethylation (CYP450) Hydroxylated_Chlortoluron Hydroxylated Chlortoluron (ring-methyl) Chlortoluron->Hydroxylated_Chlortoluron Hydroxylation (CYP450) Didemethyl_Chlortoluron N-didemethyl Chlortoluron Monodemethyl_Chlortoluron->Didemethyl_Chlortoluron N-demethylation (CYP450) Hydroxylated_Monodemethyl Hydroxylated-N- monodemethyl Chlortoluron Monodemethyl_Chlortoluron->Hydroxylated_Monodemethyl Hydroxylation (CYP450) Aniline 3-chloro-4- methylaniline Didemethyl_Chlortoluron->Aniline Hydrolysis Carboxylic_Acid Carboxylic Acid Derivative Hydroxylated_Chlortoluron->Carboxylic_Acid Oxidation

Metabolic degradation pathway of Chlortoluron.
This compound Degradation Pathway

Information on the metabolic degradation of this compound is less extensive, but it is proposed to follow a similar pattern to Chlortoluron due to their structural resemblance.[3] The primary pathways are believed to be N-demethylation and hydrolysis. N-demethylation involves the stepwise removal of the methyl groups from the urea side chain, resulting in monomethylated and demethylated derivatives.[3] Hydrolysis of the urea bond can also occur, leading to the formation of 4-(4-chlorophenoxy)aniline.[3] While the involvement of cytochrome P450 enzymes is highly likely, specific isozymes have not been as clearly identified as for Chlortoluron.

G This compound This compound Monomethyl_this compound N-monomethyl This compound This compound->Monomethyl_this compound N-demethylation (CYP450, hypothesized) Aniline_Derivative 4-(4-chlorophenoxy)aniline This compound->Aniline_Derivative Hydrolysis Demethyl_this compound N-demethyl This compound Monomethyl_this compound->Demethyl_this compound N-demethylation (CYP450, hypothesized) Demethyl_this compound->Aniline_Derivative Hydrolysis

Proposed metabolic degradation pathway of this compound.

Comparative Data Summary

The following table summarizes the available quantitative and qualitative data for the metabolic degradation of this compound and Chlortoluron. It is important to note that directly comparable kinetic data for this compound metabolism in biological systems is limited in the scientific literature.

ParameterChlortoluronThis compoundReferences
Primary Metabolic Pathways N-demethylation, Ring-methyl hydroxylationN-demethylation, Hydrolysis[2][3]
Key Metabolites N-monodemethyl Chlortoluron, N-didemethyl Chlortoluron, Hydroxylated Chlortoluron, 3-chloro-4-methylanilineN-monomethyl this compound, N-demethyl this compound, 4-(4-chlorophenoxy)aniline[1][2][3]
Key Enzymes Involved Cytochrome P450 (CYP3A4 in humans)Cytochrome P450 (hypothesized)[1]
Binding Affinity (Ks) 200 µM (with human CYP3A4)Not available[1]
In Vitro Half-life (Human Liver Microsomes) Not explicitly found, but metabolism is NADPH-dependentNot available[1]

Experimental Protocols

The study of herbicide metabolism typically involves in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is a standard method to assess the metabolic stability and identify the primary metabolites of a compound.

1. Materials:

  • Test compound (this compound or Chlortoluron)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome solution.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify and quantify the formed metabolites.

3. Data Analysis:

  • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½).

  • Metabolites are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

Metabolite Identification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is used for the separation, identification, and quantification of the parent compound and its metabolites from the in vitro or in vivo samples.

1. Sample Preparation:

  • The supernatant from the microsomal assay or extracted samples from in vivo studies are used.

  • Samples may require further clean-up or concentration depending on the expected metabolite concentrations.

2. HPLC Separation:

  • Column: A reverse-phase column (e.g., C18) is typically used for the separation of phenylurea herbicides and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve good separation.

  • Flow Rate and Temperature: These are optimized to obtain sharp peaks and reproducible retention times.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

  • Analysis Mode: The mass spectrometer is operated in full scan mode to detect all potential metabolites and in product ion scan mode to obtain fragmentation patterns for structural elucidation. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Data Acquisition: The instrument acquires mass spectra of the eluting compounds, providing information on their molecular weight and structure.

4. Data Analysis:

  • Metabolites are identified by comparing their retention times and mass spectra (including fragmentation patterns) with those of authentic standards, if available, or by interpreting the fragmentation data to deduce the structure.

  • Quantification is achieved by creating a calibration curve using standards of the parent compound and known metabolites.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating and comparing the metabolic degradation of herbicides like this compound and Chlortoluron.

G cluster_in_vitro In Vitro Metabolism cluster_analysis Analytical Methods cluster_data Data Analysis Microsomes Liver Microsome Assay (Human, Rat, etc.) HPLC HPLC Separation Microsomes->HPLC Hepatocytes Hepatocyte Culture Hepatocytes->HPLC Recombinant_Enzymes Recombinant CYP450s Recombinant_Enzymes->HPLC MSMS MS/MS Detection (Metabolite ID & Quant) HPLC->MSMS Pathway_ID Pathway Elucidation MSMS->Pathway_ID Kinetics Kinetic Analysis (t½, Km, Vmax) MSMS->Kinetics Comparison Comparative Analysis Pathway_ID->Comparison Kinetics->Comparison Test_Compounds This compound & Chlortoluron Test_Compounds->Microsomes Test_Compounds->Hepatocytes Test_Compounds->Recombinant_Enzymes

General experimental workflow for comparative herbicide metabolism studies.

References

A Comparative Analysis of the Mode of Action: Chloroxuron vs. Chlorsulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal modes of action for Chloroxuron and Chlorsulfuron, supported by available experimental data. The information is intended to assist researchers and professionals in understanding the distinct mechanisms and potential applications of these two compounds.

Overview and Chemical Properties

This compound and Chlorsulfuron are both selective herbicides used for the control of various weeds in agricultural settings. However, they belong to different chemical classes and possess distinct modes of action, which dictates their target weed spectrum, crop selectivity, and environmental fate.

PropertyThis compoundChlorsulfuron
Chemical Class PhenylureaSulfonylurea
Herbicide Group (HRAC/WSSA) Group C2 / 7[1]Group B / 2[2]
Primary Mode of Action Photosystem II (PSII) Inhibition[1]Acetolactate Synthase (ALS) Inhibition[2]
Systemic Activity Primarily contact, with some root uptake[3]Systemic, absorbed by roots and foliage[2]
Translocation LimitedXylem and Phloem[4]
Typical Application Pre- and post-emergence[1]Pre- and post-emergence[2]
Commonly Controlled Weeds Annual grasses, mosses, and broad-leaved weeds[1][5]Broadleaf weeds and some grasses[2][6]
Commonly Used In Soybeans, onions, strawberries, celery[1][3]Wheat, barley, oats, non-crop areas[6]

Mode of Action: A Detailed Comparison

The fundamental difference between this compound and Chlorsulfuron lies in their biochemical targets within the plant.

This compound: Inhibition of Photosynthesis

This compound is a potent inhibitor of photosynthesis.[1] Its mode of action involves the disruption of the electron transport chain in Photosystem II (PSII), a critical process for converting light energy into chemical energy.

Mechanism of Action:

  • Binding to the D1 Protein: this compound binds to the D1 protein, a key component of the PSII reaction center located in the thylakoid membranes of chloroplasts.[7][8]

  • Blocking Electron Flow: This binding blocks the plastoquinone (QB) binding site, preventing the transfer of electrons from the primary electron acceptor (QA) to QB.

  • Inhibition of ATP and NADPH Production: The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of high-energy electrons, which can react with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

  • Cellular Damage and Plant Death: These ROS cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death, leading to the characteristic symptoms of chlorosis and necrosis.

Chloroxuron_Mode_of_Action cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Binding Site (on D1 Protein) QA->QB e- (Blocked) Plastoquinone Plastoquinone Pool QB->Plastoquinone e- ROS Reactive Oxygen Species (ROS) Generation QB->ROS Leads to This compound This compound This compound->QB Binds and Inhibits Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Damage Death Plant Death Damage->Death Chlorsulfuron_Mode_of_Action cluster_Pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alphaKB α-Ketobutyrate alphaKB->ALS Acetolactate α-Acetolactate ALS->Acetolactate alphaAHB α-Aceto-α-hydroxybutyrate ALS->alphaAHB Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine alphaAHB->Ile Inhibition Inhibition of Protein Synthesis Val_Leu->Inhibition Depletion leads to Ile->Inhibition Depletion leads to Chlorsulfuron Chlorsulfuron Chlorsulfuron->ALS Binds and Inhibits Growth_Arrest Cessation of Cell Division & Growth Inhibition->Growth_Arrest Death Plant Death Growth_Arrest->Death Experimental_Workflow A 1. Site Selection & Preparation - Uniform weed infestation - Homogeneous soil type B 2. Experimental Design - Randomized Complete Block Design (RCBD) - 3-4 Replications A->B C 3. Plot Establishment - Mark individual plots - Include untreated control and standard herbicide plots B->C D 4. Herbicide Application - Calibrated sprayer - Apply at specified weed growth stage (e.g., 2-4 leaf stage) - Record environmental conditions C->D E 5. Efficacy Assessment - Visual rating of weed control (0-100% scale) - At defined intervals (e.g., 7, 14, 28 Days After Treatment) D->E F 6. Data Collection - Weed density (counts per unit area) - Weed biomass (dry weight) E->F G 7. Crop Tolerance Assessment - Visual injury ratings - Crop height and yield measurements F->G H 8. Statistical Analysis - Analysis of Variance (ANOVA) - Mean separation tests (e.g., LSD, Duncan's) G->H

References

Eco-Friendly Alternatives to Chloroxuron for Moss Control in Turfgrass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable turfgrass management practices has spurred research into effective, eco-friendly alternatives to synthetic herbicides like Chloroxuron for moss control. This guide provides a comprehensive comparison of promising, environmentally benign options, supported by available experimental data. The focus is on products derived from natural sources, including fatty acids, mineral salts, and essential oils, which offer a reduced environmental footprint compared to traditional chemical controls.

Performance Comparison of Eco-Friendly Moss Control Agents

The following table summarizes quantitative data on the efficacy of various eco-friendly alternatives to this compound. It is important to note that efficacy can vary based on moss species, turfgrass type, environmental conditions, and application methods.

Active IngredientProduct TypeApplication RateEfficacy/ObservationsTurfgrass InjuryReference
Potassium Salts of Fatty Acids Contact Herbicide (Soap)22.11% concentrationDisrupts cell membranes, leading to leakage and death of moss cells.[1] Works quickly on moss, algae, and lichens.[1]Can cause injury to desirable turfgrasses if not used according to label directions.[2][1][2]
Iron-Based Products (e.g., Ferrous Sulfate) Contact Herbicide (Salt)0.5 to 1.5 lbs of iron per 1,000 sq. ft.Highly effective moss killer that also provides a "green-up" effect to turf.[3][4] Can stain concrete and other surfaces.[3][5]Can cause turf burn injury at higher rates, especially in summer.[6][3][4][5][6]
d-Limonene (Citrus Oil Extract) Contact Herbicide (Essential Oil)2% spray solution (2.56 oz/gallon of water)Strips away the waxy cuticle of moss, causing rapid dehydration and death.[7][8]Can cause slight tip burning on turfgrass.[7][7][8]
Oregano Oil Contact Herbicide (Essential Oil)Aqueous solutionsEffective in killing silvery thread moss in turfgrass. One application may be sufficient.[9]Can damage surrounding plants, but turfgrass may exhibit re-growth.[9][9]
Citric Acid Contact Herbicide (Acid)Component of some commercial moss killers.[7]Contributes to the efficacy of some moss control products.[7]Can damage metallic surfaces and lighten wood, tile, and concrete.[10][7][10]
Carfentrazone-ethyl (Synthetic Alternative) Broadleaf Herbicide6.7 fluid oz of product per acreEffective for the control of silvery thread moss.[2][11][12][13]Tall fescue may show discoloration.[2][13][2][11][12][13]
Sodium Carbonate Peroxyhydrate Contact OxidizerLabeled for lawn and golf course use.Has shown some efficacy in reducing moss, but with potential for phytotoxicity.[11]Phytotoxicity has been reported.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are synthesized experimental protocols for evaluating the efficacy of moss control agents in turfgrass, based on common practices reported in the literature.

General Experimental Setup
  • Trial Site Selection: Choose a turfgrass area with a uniform and significant moss infestation (e.g., >50% cover). The turfgrass species and soil type should be representative of the intended use area.[2][9]

  • Plot Design: Establish experimental plots, typically 5 ft x 5 ft (25 sq. ft.), arranged in a randomized complete block design with at least three replications per treatment.[2]

  • Treatments: Include an untreated control, a positive control with a known effective product (e.g., this compound or a standard iron-based product), and the experimental eco-friendly alternatives at various concentrations.

  • Application: Apply treatments using a calibrated sprayer to ensure uniform coverage. For liquid formulations, a CO2-powered plot sprayer with flat fan nozzles is commonly used.[2] The spray volume should be sufficient to thoroughly wet the moss, often between 2 to 6 gallons per 1,000 sq. ft.[2] For granular products, a calibrated spreader should be used.

Protocol for Evaluating Contact Herbicides (e.g., Potassium Salts of Fatty Acids, d-Limonene, Citric Acid, Oregano Oil)
  • Pre-Treatment Assessment: Before application, visually assess and record the percentage of moss cover in each plot. Photographic documentation is also recommended.

  • Application:

    • For liquid concentrates, dilute with water to the desired concentration.

    • Apply the solution evenly to the moss-infested areas within each plot. Ensure the moss is actively growing at the time of application.[5][14] Some protocols suggest moistening the moss with water prior to applying the treatment to enhance uptake.[1]

  • Post-Treatment Assessment:

    • Visually rate moss injury and turfgrass phytotoxicity at set intervals, such as 3, 7, 14, and 28 days after treatment (DAT).[2]

    • Use a rating scale (e.g., 1-9, where 1 = no injury and 9 = complete necrosis) for moss control and a similar scale for turfgrass injury (e.g., 1 = no phytotoxicity, 9 = severe yellowing or necrosis).

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Evaluating Iron-Based Products
  • Pre-Treatment Assessment: As with contact herbicides, document the initial moss coverage in each plot.

  • Application:

    • Apply granular iron products uniformly using a calibrated spreader.

    • For soluble iron products, dissolve in water according to the desired application rate (e.g., 4-7 oz in 3-5 gallons of water per 1,000 sq. ft.).[2] Apply as a spray.

    • Be cautious to avoid application to non-target areas like sidewalks and driveways to prevent staining.[5]

  • Post-Treatment Assessment:

    • Evaluate moss control and turfgrass color at regular intervals. Iron-treated moss will typically turn black or dark brown.

    • Assess turfgrass response, noting any "green-up" effect or signs of phytotoxicity (burning).

  • Data Analysis: Statistically compare the percentage of moss reduction and changes in turfgrass quality among treatments.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of eco-friendly moss control alternatives.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Application cluster_evaluation Phase 3: Data Collection & Analysis A Site Selection (Uniform Moss Infestation) B Plot Establishment (Randomized Block Design) A->B C Pre-Treatment Assessment (% Moss Cover) B->C D Preparation of Alternatives (Dilution/Calibration) C->D E Treatment Application (Spray/Spreader) D->E F Post-Treatment Assessment (Moss Injury & Turf Phytotoxicity Ratings) E->F G Data Recording (e.g., at 3, 7, 14, 28 DAT) F->G H Statistical Analysis (e.g., ANOVA) G->H I Comparative Efficacy Report H->I

Caption: Experimental workflow for evaluating moss control alternatives.

Mode of Action: A Cellular Disruption Approach

Unlike systemic herbicides that target specific biochemical pathways, the majority of the eco-friendly alternatives discussed here act as contact herbicides. Their primary mode of action involves the physical disruption of cell membranes.

  • Potassium salts of fatty acids (soaps): These molecules have a lipophilic (fat-loving) tail and a hydrophilic (water-loving) head. The lipophilic tails interact with and disrupt the lipid bilayer of the moss cell membranes, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[1]

  • Essential oils (d-Limonene, Oregano Oil): These oils are effective solvents that can dissolve the waxy cuticle on the surface of moss, leading to rapid desiccation and death.[8]

  • Iron salts: While the exact mechanism is less defined, it is believed that iron salts cause desiccation and have a direct phytotoxic effect on moss through oxidative damage.

Due to this non-specific, physical mode of action, the development of resistance in moss populations to these eco-friendly alternatives is considered highly unlikely.

The following diagram illustrates the general mechanism of cell membrane disruption by soap-based moss control agents.

Mode_of_Action cluster_membrane Moss Cell Membrane Disruption Membrane Exterior Lipid Bilayer Cytoplasm Disruption Disruption of Lipid Bilayer Membrane:f1->Disruption Leads to Soap_Molecule Potassium Salt of Fatty Acid (Soap Molecule) Soap_Molecule->Membrane:f1 Interacts with Leakage Cellular Leakage & Cell Death Disruption->Leakage

Caption: Mode of action of fatty acid salts on moss cell membranes.

Conclusion

Eco-friendly alternatives to this compound offer viable and effective solutions for moss control in turfgrass. Potassium salts of fatty acids, iron-based products, and essential oils have demonstrated significant efficacy in experimental settings. While these alternatives generally have a contact mode of action that necessitates thorough coverage for optimal results, they present a lower risk of environmental contamination and resistance development. Further research focusing on optimizing application techniques, exploring synergistic combinations, and evaluating long-term performance will continue to enhance the role of these sustainable options in professional turfgrass management.

References

Cross-Validation of Chloroxuron Residue Levels in Produce: A Comparative Guide to GC-MS and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues in agricultural products is paramount for ensuring food safety and regulatory compliance. Chloroxuron, a phenylurea herbicide, is among the many pesticides monitored in produce. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the cross-validation of this compound residue levels. We present a synthesis of experimental data and detailed methodologies to assist researchers in selecting the optimal approach for their analytical needs.

Performance Comparison: GC-MS vs. LC-MS for Pesticide Analysis

The selection between GC-MS and LC-MS for pesticide residue analysis is often dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. While both techniques offer high sensitivity and selectivity, they possess distinct advantages and limitations.[1][2] The following table summarizes key performance parameters collated from various studies on pesticide residue analysis, providing a representative comparison.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Source(s)
Limit of Detection (LOD) 0.003 - 6 µg/kg0.0005 - 0.01 mg/kg[3][4][5][6]
Limit of Quantification (LOQ) 0.01 - 0.08 mg/kg0.01 - 0.05 mg/kg[7][8][9][10]
Recovery Rate (%) 70 - 119%70 - 120%[3][5][9]
Precision (RSD %) < 16.9%≤ 20%[3][9]
Amenability for this compound Less suitable due to thermal labilityHighly suitable for polar and thermally labile compounds[11]

Note: The values presented are a synthesis of data from multiple studies on a range of pesticides and matrices and should be considered representative. Method performance for this compound may vary based on the specific matrix, instrumentation, and experimental conditions.

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in produce, from sample receipt to data analysis and cross-validation.

Chloroxuron_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation SampleReceipt Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile) SampleReceipt->Extraction Homogenized Sample Cleanup Dispersive SPE (PSA, C18, MgSO4) Extraction->Cleanup Crude Extract Split Cleanup->Split Cleaned Extract GCMS GC-MS Analysis Split->GCMS LCMS LC-MS/MS Analysis Split->LCMS DataAcqGC GC-MS Data Acquisition GCMS->DataAcqGC DataAcqLC LC-MS/MS Data Acquisition LCMS->DataAcqLC Quantification Quantification & Confirmation DataAcqGC->Quantification DataAcqLC->Quantification CrossValidation Cross-Validation of Results Quantification->CrossValidation

Caption: General workflow for this compound residue analysis in produce.

Detailed Experimental Protocols

The following protocols are based on widely adopted methodologies for pesticide residue analysis in produce, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[12][13]

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of food matrices.[12][14]

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the produce sample.[12] Homogenize the sample, preferably at cryogenic temperatures using dry ice to prevent degradation of thermally labile compounds.[12]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[12] For samples with low water content, add an appropriate amount of water to ensure a total volume of approximately 10 mL.[13]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough extraction.

    • Centrifuge at ≥3000 x g for 5 minutes.[15]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.[15]

    • The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, C18 for nonpolar interferences, and anhydrous MgSO₄ to absorb residual water.

    • Vortex the tube for 30 seconds to 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • The resulting supernatant is the final extract ready for instrumental analysis.

GC-MS Analysis Protocol

While less ideal for this compound, a GC-MS method can be developed.

  • Instrument Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for pesticide analysis (e.g., DB-5MS).[16]

    • Injector Temperature: 250-280°C.[15]

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 300°C) to elute the analytes.[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).[17]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and selectivity.

    • Mass Range: Scan a mass range that includes the characteristic ions of this compound.

  • Sample Injection: Inject 1-2 µL of the final extract into the GC-MS system.[15][16]

LC-MS/MS Analysis Protocol

LC-MS/MS is the preferred technique for the analysis of phenylurea herbicides like this compound.[2][11]

  • Instrument Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for the separation of pesticides.[11]

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.[11]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[11]

    • Injection Volume: 5-20 µL.[11][15]

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[18] This involves monitoring specific precursor-to-product ion transitions for this compound.

  • Sample Preparation for Injection: The final extract from the QuEChERS cleanup may need to be diluted with the initial mobile phase or a suitable solvent to ensure compatibility with the LC system.

Conclusion

Both GC-MS and LC-MS are powerful tools for the analysis of pesticide residues in produce. For the cross-validation of this compound, LC-MS/MS is demonstrably the more suitable technique due to the compound's polarity and potential thermal lability.[11] It generally offers superior sensitivity and robustness for this class of herbicides. However, GC-MS can still serve as a valuable confirmatory technique, particularly when dealing with a broad spectrum of pesticides with varying chemical properties. The choice of methodology should be guided by the specific requirements of the analysis, including the desired limits of detection, the complexity of the sample matrix, and the availability of instrumentation. The provided protocols offer a solid foundation for developing and validating robust analytical methods for this compound in various produce matrices.

References

Comparative Transcriptomic Analysis of Plant Responses to Chloroxuron and Other Photosynthesis-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the molecular effects of key photosynthesis-inhibiting herbicides.

This guide provides an objective comparison of the transcriptomic responses of plants to Chloroxuron and other herbicides that target photosynthesis, a critical pathway for plant survival. Due to the limited availability of direct comparative transcriptomic data for this compound, this guide utilizes data from studies on Diuron, a closely related phenylurea herbicide with the same mode of action, as a proxy. The guide also incorporates comparative data for Atrazine and Bentazon, two other widely used Photosystem II (PSII) inhibitors from different chemical classes, to provide a broader context of plant responses to this mode of herbicide action.

Introduction to Photosystem II Inhibitors

This compound, Diuron, Atrazine, and Bentazon all function by inhibiting the electron transport chain within Photosystem II (PSII) in the chloroplasts of plants. By blocking this fundamental process, these herbicides prevent the conversion of light energy into chemical energy, leading to a cascade of secondary effects, including the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death. While their primary target is the same, the specific binding sites and the plant's subsequent metabolic and transcriptomic responses can vary between these chemical compounds. Understanding these differential responses at a molecular level is crucial for developing more effective and selective herbicides and for engineering crop resistance.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differential expression of key gene families in response to treatment with Diuron, Atrazine, and Bentazon. The data is collated from transcriptomic studies on rice (for Diuron) and soybean (for Atrazine and Bentazon).

Table 1: Comparison of Differentially Expressed Genes (DEGs) in Response to Photosystem II Inhibiting Herbicides

Gene CategoryGene ExamplesDiuron (in Rice)[1][2]Atrazine (in Soybean)Bentazon (in Soybean)Putative Function in Herbicide Response
Photosynthesis-Related psbA, psbD, CABDown-regulatedDown-regulatedDown-regulatedDirect targets of PSII inhibitors, leading to reduced photosynthetic efficiency.
Xenobiotic Detoxification Cytochrome P450s (CYPs), Glutathione-S-Transferases (GSTs)Up-regulatedUp-regulatedUp-regulatedMetabolism and detoxification of the herbicide compound.
Antioxidant System Superoxide Dismutases (SODs), Catalases (CATs), Peroxidases (PODs)Up-regulatedUp-regulatedUp-regulatedScavenging of reactive oxygen species to mitigate oxidative stress.
Phytohormone Signaling Jasmonic Acid (JA), Abscisic Acid (ABA), Salicylic Acid (SA) related genesUp-regulatedModulatedModulatedRegulation of stress responses and defense signaling.
Protein, Fatty Acid, and Carbohydrate Biosynthesis Genes involved in primary metabolismDown-regulatedModulatedModulatedGeneral stress response leading to a down-regulation of growth-related processes.
Cell Recovery Ribosomal component genesNot reportedDifferentially expressed compared to BentazonDifferentially expressed compared to AtrazineInvolved in the recovery process in tolerant species.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PSII inhibitors and a general workflow for comparative transcriptomic experiments.

Photosynthesis_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_psii Photosystem II cluster_response Plant Cellular Response This compound/Diuron This compound/Diuron PSII PSII This compound/Diuron->PSII Atrazine Atrazine Atrazine->PSII Bentazon Bentazon Bentazon->PSII Electron Transport Chain Blockage Electron Transport Chain Blockage PSII->Electron Transport Chain Blockage Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Electron Transport Chain Blockage->Reactive Oxygen Species (ROS) Production Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Production->Oxidative Stress Transcriptomic Reprogramming Transcriptomic Reprogramming Oxidative Stress->Transcriptomic Reprogramming Cell Death Cell Death Oxidative Stress->Cell Death Detoxification & Stress Response Detoxification & Stress Response Transcriptomic Reprogramming->Detoxification & Stress Response Experimental_Workflow Plant Material Plant Material Herbicide Treatment Herbicide Treatment Plant Material->Herbicide Treatment RNA Extraction RNA Extraction Herbicide Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing (RNA-seq) RNA Sequencing (RNA-seq) Library Preparation->RNA Sequencing (RNA-seq) Data Quality Control Data Quality Control RNA Sequencing (RNA-seq)->Data Quality Control Read Alignment Read Alignment Data Quality Control->Read Alignment Differential Gene Expression Analysis Differential Gene Expression Analysis Read Alignment->Differential Gene Expression Analysis Functional Annotation & Pathway Analysis Functional Annotation & Pathway Analysis Differential Gene Expression Analysis->Functional Annotation & Pathway Analysis Comparative Analysis Comparative Analysis Functional Annotation & Pathway Analysis->Comparative Analysis

References

Safety Operating Guide

Proper Disposal of Chloroxuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Chloroxuron, a phenylurea herbicide. Researchers, scientists, and drug development professionals must adhere to these safety and logistical protocols to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

When handling this compound, especially during disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes a self-contained breathing apparatus (SCBA) with positive pressure if available, and a fully-encapsulating, chemical-resistant suit.[1][2] Avoid breathing dust or vapors. In case of a spill, do not touch the material. For small spills, absorb with sand or another noncombustible material and place in containers for later disposal. For larger spills, dike the area far ahead of the spill to contain it for later disposal.[1][2]

Emergency Contact Information: In the event of an emergency, contact your local poison control center or emergency services immediately.

Quantitative Data on this compound

The following table summarizes key quantitative data for this compound, relevant for handling and storage prior to disposal.

PropertyValueSource
Melting Point151-152 °C (304-306 °F)[1][3]
Vapor Pressure1.8 x 10⁻⁹ mmHg at 20 °C (68 °F)[1]
Specific Gravity1.34 at 20 °C (68 °F)[1]
Water Solubility4 mg/L[4]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound is incineration.[3] However, for small quantities, the following steps, adapted from general pesticide disposal guidelines, should be followed. Local, state, and federal regulations may vary and should always be consulted.

  • Consult the Product Label: Always read the "Storage and Disposal" section on the pesticide label for specific instructions.[5]

  • Avoid Excess: Whenever possible, mix only the amount of this compound solution needed for your immediate experiment to avoid generating excess waste.[6]

  • Do Not Dispose in Drains: Never pour this compound down the sink, toilet, or any other drain.[6][7][8] This can contaminate water systems as many treatment facilities are not equipped to remove such chemicals.[6][7]

  • Container Rinsing (for empty containers):

    • Empty the container into the spray tank and allow it to drain for an additional 30 seconds.[9]

    • Rinse the container three times with water or an appropriate solvent.[8][9]

    • Add the rinsate (the rinse water) to the spray tank for use or for proper disposal with the excess pesticide.[8][9]

  • Disposal of Unused this compound:

    • For small amounts of leftover diluted this compound, it may be possible to use it up by applying it according to the label's directions.[5][6]

    • If you cannot use the remaining product, it must be treated as household hazardous waste.[5]

  • Contact a Hazardous Waste Collection Program:

    • Contact your local solid waste management authority, environmental agency, or a service like 1-800-CLEANUP to find a household hazardous waste collection program in your area.[5][6] These programs are equipped to handle and dispose of hazardous chemicals like this compound safely.

Experimental Protocols

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Chloroxuron_Disposal_Workflow start Start: Have this compound Waste check_excess Is it excess diluted product? start->check_excess use_up Apply according to label directions check_excess->use_up Yes cannot_use Cannot use up check_excess->cannot_use No check_empty Is it an empty container? triple_rinse Triple rinse container check_empty->triple_rinse Yes hazardous_waste Treat as Hazardous Waste check_empty->hazardous_waste No (solid waste) use_up->check_empty cannot_use->hazardous_waste add_rinsate Add rinsate to spray tank or dispose as hazardous waste triple_rinse->add_rinsate dispose_container Dispose of rinsed container in general waste (check local regulations) add_rinsate->dispose_container end End: Proper Disposal dispose_container->end contact_facility Contact local hazardous waste disposal facility hazardous_waste->contact_facility contact_facility->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult with your institution's environmental health and safety department for specific guidance.

References

Essential Safety and Operational Guidance for Handling Chloroxuron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Chloroxuron is paramount. This document provides immediate and essential safety protocols, logistical plans for its use, and clear disposal guidelines.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the required PPE. For emergency situations, more robust protection is necessary.[1][2][3]

PPE Category Routine Laboratory Operations Emergency Situations (e.g., Spills)
Respiratory Protection Air-purifying respirator with appropriate cartridges for organic vapors and particulates.Positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or pressure-demand supplied air respirator with escape SCBA.[1][2][3]
Hand Protection Chemical-resistant gauntlet gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5]Heavy-duty chemical-resistant gloves.
Eye and Face Protection Chemical safety goggles and a face shield.[4][6]Full facepiece respirator provides eye and face protection.
Body Protection Laboratory coat or chemical-resistant coveralls.[5]Fully-encapsulating, chemical-resistant suit.[1][2][3]
Footwear Closed-toe shoes made of a non-porous material.Chemical-resistant boots.[4]

Diagram of Required Personal Protective Equipment

PPE_this compound cluster_ppe Personal Protective Equipment for this compound Respiratory Protection Respiratory Protection Hand Protection Hand Protection Eye & Face Protection Eye & Face Protection Body Protection Body Protection Footwear Footwear This compound Handling This compound Handling This compound Handling->Respiratory Protection Inhalation Hazard This compound Handling->Hand Protection Dermal Contact This compound Handling->Eye & Face Protection Splash Hazard This compound Handling->Body Protection Contamination Risk This compound Handling->Footwear Spill Risk

Caption: Required PPE for handling this compound.

Emergency Procedures

Immediate and appropriate action during an emergency, such as a spill or exposure, is crucial.

The following table outlines the immediate first aid measures to be taken in case of exposure to this compound.[2][7]

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

In the event of a this compound spill, a systematic and calm approach is necessary to contain and clean the area safely. For solids, the immediate precautionary measure is to isolate the spill or leak area in all directions for at least 25 meters (75 feet).[1][3]

Diagram of this compound Spill Response Workflow

Spill_Response Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Don Emergency PPE Don Emergency PPE Evacuate Area->Don Emergency PPE Contain Spill Contain Spill Don Emergency PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Use absorbent material for liquids, or carefully sweep up solids. Decontaminate Area Decontaminate Area Clean Up Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Workflow for responding to a this compound spill.

Handling and Disposal Plan

A clear plan for the routine handling and subsequent disposal of this compound is essential for maintaining a safe laboratory environment.

  • Preparation : Before handling, ensure that the work area is well-ventilated, and all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound in a designated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Solution Preparation : When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Storage : Store this compound in a cool, dry, well-ventilated area away from incompatible materials and light, as it is sensitive to light.[1]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate all equipment used.

Diagram of Standard Operating Procedure for this compound Handling

SOP_this compound Preparation Preparation Don PPE Don PPE Preparation->Don PPE Handling in Ventilated Area Handling in Ventilated Area Don PPE->Handling in Ventilated Area Weighing & Transfer Weighing & Transfer Handling in Ventilated Area->Weighing & Transfer Solution Preparation Solution Preparation Weighing & Transfer->Solution Preparation Post-Handling Decontamination Post-Handling Decontamination Solution Preparation->Post-Handling Decontamination Waste Collection Waste Collection Post-Handling Decontamination->Waste Collection Proper Storage Proper Storage Waste Collection->Proper Storage Disposal Disposal Proper Storage->Disposal

Caption: Standard operating procedure for handling this compound.

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all this compound waste, including contaminated materials and disposable PPE, in clearly labeled, sealed containers.

  • Disposal Method : The recommended method for the disposal of this compound is incineration in a licensed hazardous waste facility equipped with effluent gas scrubbing.[1]

  • Regulatory Compliance : Always consult with your institution's environmental health and safety (EHS) department and local regulations to ensure compliance with all disposal requirements. Landfill disposal practices are subject to significant revision and require consultation with environmental regulatory agencies.[1]

References

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